molecular formula C21H26N2O6S B600260 Catharanthine sulfate

Catharanthine sulfate

カタログ番号: B600260
分子量: 434.5 g/mol
InChIキー: ULBHCCBAHJWZET-GYMDHWDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Catharanthine sulfate is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHCCBAHJWZET-GYMDHWDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Provenance of Catharanthine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of catharanthine, a pivotal precursor in the synthesis of anticancer alkaloids, and the subsequent conversion to its sulfate salt. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

Catharanthine, a monoterpenoid indole alkaloid, is a compound of significant pharmaceutical interest due to its role as a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The primary and most commercially viable natural source of catharanthine is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a plant belonging to the Apocynaceae family. While catharanthine is the naturally occurring compound, its sulfate salt is a common derivative prepared for enhanced stability and solubility in pharmaceutical applications. This guide details the natural abundance of catharanthine, comprehensive protocols for its extraction and purification, its biosynthetic pathway, and a representative method for its conversion to catharanthine sulfate.

Natural Sources and Quantitative Analysis of Catharanthine

Catharanthine is biosynthesized and accumulates in various parts of the Catharanthus roseus plant, with the leaves generally exhibiting the highest concentrations. The yield of catharanthine can vary significantly depending on the cultivar, geographical location, and environmental conditions.

Table 1: Quantitative Analysis of Catharanthine in Catharanthus roseus

Plant PartCultivarCatharanthine Concentration (μg/g Dry Weight)Reference
LeavesPacifica Peach2903 ± 384[1]
LeavesCooler Rose HotNot specified for catharanthine[1]
Leaves (UV-B irradiated suspension cultures)Not specified120 ± 5.4[2][3]
Leaves (non-irradiated suspension cultures)Not specified40 ± 0.2[2][3]

Experimental Protocols

Extraction and Purification of Catharanthine from Catharanthus roseus Leaves

This protocol is a composite of established methods for the efficient extraction and purification of catharanthine.

Materials and Reagents:

  • Dried leaves of Catharanthus roseus

  • 0.1 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Ammonia solution (25%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Ethyl acetate

Procedure:

  • Acidic Extraction:

    • Homogenize dried and powdered C. roseus leaves.

    • Extract the powdered leaves with a 0.1 M HCl solution in an ultrasonic bath for 30 minutes.[4]

    • Centrifuge the mixture and re-extract the sediment with fresh 0.1 M HCl.[4]

    • Combine the supernatants from both extractions.

  • Lipophilic Compound Removal:

    • Extract the combined acidic supernatant with petroleum ether to remove chlorophyll and other lipophilic compounds.[4]

    • Discard the petroleum ether phase.

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the acidic aqueous fraction to approximately 9-10 with ammonia solution.

    • Extract the alkaline solution multiple times with dichloromethane to partition the alkaloids into the organic phase.

  • Drying and Concentration:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

  • Chromatographic Purification:

    • Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane.

    • Subject the dissolved mixture to silica gel column chromatography.

    • Elute the column with a gradient of ethyl acetate in methanol to separate the different alkaloids.

    • Collect the fractions containing catharanthine, identified by thin-layer chromatography (TLC) against a standard.

    • Evaporate the solvent from the catharanthine-rich fractions to yield purified catharanthine.

Preparation of this compound

This representative protocol is based on general methods for the preparation of alkaloid sulfate salts.[5][6]

Materials and Reagents:

  • Purified catharanthine

  • Anhydrous ethanol

  • Sulfuric acid (H₂SO₄) solution in anhydrous ethanol (e.g., 1 M)

  • Diethyl ether

Procedure:

  • Dissolution:

    • Dissolve the purified catharanthine in a minimal amount of anhydrous ethanol.

  • Salt Formation:

    • Slowly add a stoichiometric amount of the sulfuric acid solution in ethanol to the catharanthine solution with constant stirring. The molar ratio of catharanthine to sulfuric acid should be 2:1 to form the sulfate salt ( (C₂₁H₂₄N₂O₂)₂·H₂SO₄ ). For the bisulfate salt, a 1:1 molar ratio would be used.

  • Precipitation:

    • The this compound salt may precipitate directly from the ethanol solution. If not, slowly add diethyl ether as an anti-solvent to induce precipitation.

  • Isolation and Drying:

    • Collect the precipitated this compound by filtration.

    • Wash the precipitate with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the this compound under vacuum to remove all traces of solvent.

Biosynthesis of Catharanthine

Catharanthine is a terpenoid indole alkaloid (TIA) biosynthesized in C. roseus through a complex pathway originating from the precursors tryptamine and secologanin. The central intermediate, strictosidine, undergoes a series of enzymatic conversions to yield catharanthine.[7][8][9][10]

Signaling Pathway Diagram

catharanthine_biosynthesis cluster_pathway Catharanthine Biosynthetic Pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone SGD geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine GS intermediate_1 Unstable Intermediates geissoschizine->intermediate_1 GO, Redox1 stemmadenine_acetate Stemmadenine Acetate intermediate_1->stemmadenine_acetate Redox2, SAT precondylocarpine_acetate Precondylocarpine Acetate stemmadenine_acetate->precondylocarpine_acetate PAS dehydrosecodine Dehydrosecodine precondylocarpine_acetate->dehydrosecodine DPAS catharanthine Catharanthine dehydrosecodine->catharanthine CS

Caption: Biosynthetic pathway of catharanthine from primary metabolites.

Experimental Workflow Diagram

extraction_workflow start Dried C. roseus Leaves acid_extraction Acidic Extraction (0.1 M HCl) start->acid_extraction centrifugation Centrifugation & Re-extraction acid_extraction->centrifugation petroleum_ether_wash Petroleum Ether Wash centrifugation->petroleum_ether_wash basification Basification (NH4OH) petroleum_ether_wash->basification ch2cl2_extraction Dichloromethane Extraction basification->ch2cl2_extraction drying_concentration Drying & Concentration ch2cl2_extraction->drying_concentration chromatography Silica Gel Chromatography drying_concentration->chromatography purified_catharanthine Purified Catharanthine chromatography->purified_catharanthine sulfate_conversion Conversion to Sulfate Salt purified_catharanthine->sulfate_conversion catharanthine_sulfate This compound sulfate_conversion->catharanthine_sulfate

Caption: Workflow for extraction and conversion of catharanthine.

Conclusion

Catharanthus roseus remains the sole commercially viable natural source of catharanthine. The concentration of this valuable alkaloid is highest in the leaves and is dependent on the specific cultivar. Through well-established acid-base extraction and chromatographic techniques, catharanthine can be isolated with high purity. The subsequent conversion to its sulfate salt enhances its pharmaceutical applicability. The elucidation of the complete biosynthetic pathway of catharanthine opens avenues for metabolic engineering and synthetic biology approaches to improve its production, thereby ensuring a stable supply for the synthesis of life-saving anticancer medications.

References

The Crucial Role of Catharanthine Sulfate in the Biosynthesis of Vinca Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimeric vinca alkaloids, vinblastine and vincristine, are indispensable chemotherapeutic agents in the treatment of a variety of cancers. Their complex structures are assembled in the medicinal plant Catharanthus roseus through a sophisticated biosynthetic pathway. A pivotal step in this pathway is the enzymatic coupling of two monomeric indole alkaloids: catharanthine and vindoline. Catharanthine, often utilized in its salt form, catharanthine sulfate, for improved solubility and stability in experimental settings, serves as the "upper" indole moiety of the final dimeric alkaloid. This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of vinca alkaloids, detailing the key enzymatic reactions, experimental protocols, and quantitative data to support researchers in the field of natural product synthesis and drug development.

The Biosynthetic Pathway: From Monomers to Dimers

The biosynthesis of vinblastine and vincristine culminates in the coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine (AVLB), which is subsequently converted to vinblastine.[1][2] This critical dimerization is catalyzed by a specific class III plant peroxidase, identified in C. roseus as CrPrx1.[1] The reaction is dependent on the presence of hydrogen peroxide (H₂O₂).[1]

The overall pathway can be visualized as follows:

Vinca Alkaloid Biosynthesis cluster_enzymes Enzymatic Conversions Catharanthine Catharanthine CrPrx1 CrPrx1 (Peroxidase) + H₂O₂ Catharanthine->CrPrx1 Substrate Vindoline Vindoline Vindoline->CrPrx1 Substrate Anhydrovinblastine α-3',4'-Anhydrovinblastine Reductase Reductase Anhydrovinblastine->Reductase Vinblastine Vinblastine Further_Modifications Further Enzymatic Modifications Vinblastine->Further_Modifications Vincristine Vincristine CrPrx1->Anhydrovinblastine Product Reductase->Vinblastine Further_Modifications->Vincristine

Biosynthetic pathway from catharanthine and vindoline to vinca alkaloids.

Quantitative Data on Coupling Reactions

The efficiency of the coupling reaction is a critical factor in the overall yield of vinca alkaloids. Various methods, both enzymatic and chemical, have been developed to synthesize anhydrovinblastine and vinblastine. The following tables summarize the yields obtained under different experimental conditions.

Table 1: Yields of Anhydrovinblastine (AVLB) from Catharanthine and Vindoline Coupling

Oxidizing Agent/CatalystReaction ConditionsYield of AVLB (%)Reference
FeCl₃5 equiv, 23 °C, aqueous 0.1 N HCl/CF₃CH₂OH, followed by NaBH₄ reduction90[3]
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)1.1 equiv, aqueous 0.05 N HCl/trifluoroethanol (1–10:1), room temperature85[4]
LaccaseOptimized conditions, followed by NaBH₄ reduction56[5]
H₂O₂/NaClOpH 8.3, in situ generation of ¹O₂20 (from catharanthine)[ ]

Table 2: Yields of Vinblastine from Direct Coupling and Subsequent Reactions

Reaction SystemKey ReagentsYield of Vinblastine (%)Other Major Products (% Yield)Reference
One-pot Fe(III)-promoted coupling and oxidationFeCl₃, NaBH₄, air43Leurosidine (23%), Anhydrovinblastine (10%)[6]
Two-step, one-pot procedureFe(III), in situ HAT oxidationNot specified-[ ]

Experimental Protocols

Enzymatic Synthesis of α-3',4'-Anhydrovinblastine using Horseradish Peroxidase (HRP)

This protocol is adapted from general procedures for peroxidase-catalyzed coupling of indole alkaloids.[7]

Materials:

  • This compound

  • Vindoline

  • Horseradish Peroxidase (HRP), Type VI-A

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sodium phosphate buffer (0.01 M, pH 6.0)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound and vindoline in a minimal amount of methanol. Add sodium phosphate buffer (0.01 M, pH 6.0) to achieve the desired substrate concentration (e.g., 1-5 mM).

  • Enzyme Addition: Add a solution of horseradish peroxidase in the same buffer to the reaction mixture. The final enzyme concentration should be in the range of 1-2 µg/mL.[3]

  • Initiation of Reaction: Initiate the coupling reaction by the dropwise addition of a freshly diluted solution of hydrogen peroxide (e.g., 0.003% final concentration) over a period of time.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol). The formation of a new spot corresponding to the iminium intermediate or anhydrovinblastine should be observed.

  • Reduction Step: Upon completion of the coupling reaction (as determined by TLC), add an excess of sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate iminium ion to α-3',4'-anhydrovinblastine.

  • Workup and Extraction: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified α-3',4'-anhydrovinblastine by HPLC to determine purity and yield.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dissolve Dissolve Catharanthine & Vindoline in MeOH/Buffer Add_HRP Add Horseradish Peroxidase Dissolve->Add_HRP Add_H2O2 Add H₂O₂ (Initiation) Add_HRP->Add_H2O2 Monitor_TLC Monitor by TLC Add_H2O2->Monitor_TLC Add_NaBH4 Add NaBH₄ (Reduction) Monitor_TLC->Add_NaBH4 Workup Workup & Extraction Add_NaBH4->Workup Purify Column Chromatography Workup->Purify Analyze HPLC Analysis Purify->Analyze

Workflow for the enzymatic synthesis of anhydrovinblastine.
Chemical Synthesis of α-3',4'-Anhydrovinblastine via Ferric Chloride (FeCl₃) Mediated Coupling

This protocol is based on the procedure described by Boger et al.[3]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol, add a solution of ferric chloride (5 equivalents) at 23 °C.

  • Reaction Progress: Stir the reaction mixture at room temperature and monitor the formation of the iminium ion intermediate by TLC.

  • Reduction: After the coupling reaction is complete, cool the reaction mixture and add sodium borohydride in excess to reduce the iminium intermediate.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain α-3',4'-anhydrovinblastine.

Signaling Pathways and Logical Relationships

The enzymatic coupling of catharanthine and vindoline is a highly regulated process. The availability of both substrates and the expression and activity of the peroxidase enzyme are key control points.

Regulatory_Logic Catharanthine_Biosynthesis Catharanthine Biosynthesis Coupling_Reaction Catharanthine-Vindoline Coupling Reaction Catharanthine_Biosynthesis->Coupling_Reaction Provides Substrate Vindoline_Biosynthesis Vindoline Biosynthesis Vindoline_Biosynthesis->Coupling_Reaction Provides Substrate CrPrx1_Expression CrPrx1 Gene Expression CrPrx1_Expression->Coupling_Reaction Provides Enzyme H2O2_Availability H₂O₂ Availability H2O2_Availability->Coupling_Reaction Provides Co-substrate Anhydrovinblastine_Production Anhydrovinblastine Production Coupling_Reaction->Anhydrovinblastine_Production Leads to

Logical relationship of factors influencing anhydrovinblastine production.

Conclusion

This compound is a critical precursor in the biosynthesis of the anticancer vinca alkaloids. The enzymatic coupling of catharanthine with vindoline, catalyzed by a specific peroxidase, represents a key bottleneck and a point of significant scientific interest for enhancing the production of these valuable pharmaceuticals. The provided quantitative data and detailed experimental protocols for both enzymatic and chemical synthesis offer a valuable resource for researchers aiming to understand and manipulate this important biosynthetic pathway. Further research into the specific kinetics of CrPrx1 and the optimization of in vitro enzymatic synthesis holds the promise of developing more efficient and sustainable methods for producing these life-saving drugs.

References

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and key experimental protocols related to catharanthine sulfate. Catharanthine, a monoterpenoid indole alkaloid, is a critical precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][2] Its sulfate salt is often utilized in research and development due to its stability and solubility.

Chemical Structure and Stereochemistry

Catharanthine

Catharanthine is a complex indole alkaloid naturally produced by the Madagascar periwinkle, Catharanthus roseus.[3][4] It possesses a rigid, bridged-ring system characteristic of the Iboga alkaloid class. The naturally occurring enantiomer is (+)-catharanthine.[3]

The systematic IUPAC name for (+)-catharanthine is methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate.[3] Its structure is characterized by multiple chiral centers, which define its specific three-dimensional conformation, crucial for its biological activity and its role as a precursor in dimeric alkaloid synthesis.

This compound

This compound is the salt formed from the reaction of catharanthine with sulfuric acid.[1][5] In this reaction, the basic tertiary amine nitrogen atom in the catharanthine molecule is protonated by the acid, forming an ammonium salt. This conversion to a salt form generally enhances the compound's solubility in aqueous solutions and improves its stability for storage and handling. The molecular formula for this compound is C₂₁H₂₄N₂O₂ · H₂SO₄.[1]

The formation of the sulfate salt does not alter the core stereochemistry of the catharanthine molecule. The chiral centers remain unchanged, and thus the stereochemical designation of the parent alkaloid is retained.

Quantitative Data

The following tables summarize key quantitative data for catharanthine and this compound.

Table 1: Physicochemical Properties

PropertyCatharanthineThis compound
Molecular Formula C₂₁H₂₄N₂O₂C₂₁H₂₄N₂O₂ · H₂SO₄
Molecular Weight 336.43 g/mol [3]434.51 g/mol [1]
Appearance -White Powder[1]
Purity (Typical) ≥99%≥98%[1]
CAS Number 2468-21-5[3]70674-90-7[1]

Table 2: Biological Activity Data

TargetCell TypeIC₅₀Reference
Voltage-Operated L-type Ca²⁺ Channel (VOCC) Vascular Smooth Muscle Cells (VSMCs)8 µM[6][7]
Voltage-Operated L-type Ca²⁺ Channel (VOCC) Cardiomyocytes220 µM[6][7]

Experimental Protocols

Isolation of Catharanthine from Catharanthus roseus**

This protocol is a generalized procedure based on common alkaloid extraction techniques from plant materials.

Objective: To extract and isolate catharanthine from dried leaves of C. roseus.

Methodology:

  • Extraction:

    • Dried and powdered leaves of C. roseus are subjected to extraction with an acidified aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and bring them into the aqueous phase.[8]

    • The mixture is typically agitated (e.g., via ultrasonication) to enhance extraction efficiency.[8]

    • The solid plant material is removed by centrifugation and filtration. The supernatant contains the alkaloid hydrochlorides.[8]

  • Purification (Liquid-Liquid Extraction):

    • The acidic aqueous extract is washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove chlorophyll and other lipophilic impurities.[8]

    • The pH of the aqueous phase is then adjusted to be basic (pH > 8) with a base like ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the aqueous phase into an immiscible organic solvent such as chloroform or dichloromethane.[9]

    • The organic extract, now containing the crude alkaloid mixture, is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid residue.[9]

  • Chromatographic Separation:

    • The crude alkaloid mixture is separated using column chromatography. A silica gel stationary phase is commonly used.[10]

    • Elution is performed with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).[11]

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing catharanthine.[10]

    • Fractions rich in catharanthine are combined and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC.

Preparation of this compound

Objective: To convert isolated catharanthine free base into its sulfate salt.

Methodology:

  • Dissolve the purified catharanthine in a suitable anhydrous organic solvent (e.g., ethanol or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of sulfuric acid in the same anhydrous solvent dropwise with constant stirring.

  • The this compound salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Characterization by HPLC-MS

Objective: To confirm the identity and purity of catharanthine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isolated catharanthine in a suitable solvent (e.g., methanol).

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used (e.g., Poroshell 120 EC-C18).[12]

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[12][13]

    • Flow Rate: Typically around 1 mL/min.[12]

    • Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 280 nm) and mass spectrometry (MS) detection.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for alkaloids.

    • Analysis: The mass spectrometer will detect the protonated molecular ion [M+H]⁺ of catharanthine at m/z 337.[14] Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns for structural confirmation.[14]

  • Data Analysis: The retention time of the sample is compared to that of a known standard. The mass spectrum confirms the molecular weight, and the purity is determined by the relative area of the catharanthine peak in the chromatogram.

Biomimetic Coupling of Catharanthine and Vindoline

Objective: To synthesize anhydrovinblastine, a precursor to vinblastine, through the coupling of catharanthine and vindoline.

Methodology:

  • Reaction Setup: Catharanthine and vindoline are dissolved in an aqueous acidic medium, often with a co-solvent like trifluoroethanol to ensure solubility.[15]

  • Coupling Agent: An oxidizing agent, such as iron(III) chloride (FeCl₃), is added to the solution.[15] This is believed to initiate the reaction by oxidizing the catharanthine to a reactive intermediate.

  • Reaction: The mixture is stirred at room temperature. The reaction involves the fragmentation of catharanthine and subsequent electrophilic attack on the electron-rich vindoline molecule.[15]

  • Reduction: After the coupling reaction is complete, the resulting iminium ion intermediate is reduced. This is typically achieved by adding a reducing agent like sodium borohydride (NaBH₄).[15]

  • Workup and Purification: The reaction is quenched, and the product, anhydrovinblastine, is extracted into an organic solvent. The product is then purified using chromatographic techniques.

Visualizations

The following diagrams illustrate key relationships and processes involving this compound.

G A Catharanthine (Free Base) C₂₁H₂₄N₂O₂ C This compound [C₂₁H₂₅N₂O₂]⁺ HSO₄⁻ A->C Protonation of tertiary amine B Sulfuric Acid H₂SO₄ B->C

Caption: Logical workflow for the formation of this compound.

G A Tryptamine C Strictosidine A->C B Secologanin B->C Strictosidine Synthase D Multiple Enzymatic Steps (Uncharacterized) C->D E (+)-Catharanthine D->E

Caption: Simplified biosynthetic pathway of catharanthine.

G A This compound B Voltage-Operated L-type Ca²⁺ Channel (VOCC) A->B Binds to D Reduced Ca²⁺ Influx into Cell B->D Blocks C Inhibition of Channel E Physiological Response (e.g., Vasodilation, Reduced Heart Rate) D->E Leads to

Caption: Signaling pathway of this compound as a Ca²⁺ channel inhibitor.

G cluster_reactants Reactants cluster_reaction Reaction Steps A Catharanthine C 1. Mix in Acidic Solution (e.g., aq. HCl/TFE) A->C B Vindoline B->C D 2. Add Oxidizing Agent (e.g., FeCl₃) C->D E 3. Add Reducing Agent (e.g., NaBH₄) D->E F Anhydrovinblastine E->F

Caption: Experimental workflow for the coupling of catharanthine and vindoline.

References

Catharanthine Sulfate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, is a key precursor in the synthesis of the potent anticancer drugs vinblastine and vincristine. While its role as a biosynthetic intermediate is well-established, catharanthine itself exhibits a range of biological activities through distinct mechanisms of action. This technical guide provides an in-depth overview of the molecular interactions and signaling pathways modulated by catharanthine sulfate in various biological systems. The information presented herein is intended to support further research and drug development efforts centered on this versatile alkaloid.

Core Mechanisms of Action

This compound exerts its biological effects through several primary mechanisms: modulation of microtubule dynamics, inhibition of voltage-operated calcium channels, induction of programmed cell death, and interaction with neurotransmitter systems.

Interaction with Tubulin and Microtubule Dynamics

A primary mechanism of action for Vinca alkaloids is their interaction with tubulin, the fundamental protein component of microtubules. Catharanthine, as a constituent of these alkaloids, also interacts with tubulin, albeit with lower efficacy than its dimeric derivatives like vinblastine.[1]

The binding of catharanthine to tubulin can induce the self-association of tubulin into linear polymers.[1] This interaction is primarily driven by the indole moiety of the catharanthine molecule.[1] While it is less potent at inhibiting overall microtubule assembly compared to vinblastine or vincristine, its interaction with tubulin is a critical contributor to the cytotoxic effects observed in cancer cells.[1][2] The catharanthine domain is thought to be responsible for the cytotoxic effect when it is part of a dimeric alkaloid.[2][3]

Key Quantitative Data on Tubulin Interaction:

ParameterValueCell/SystemReference
Tubulin Binding Constant (Kb)(2.8 +/- 0.4) x 103 M-1In vitro (Bovine Brain Tubulin)[1]
Liganded Protein Dimerization Constant (K2)~1 x 105 M-1In vitro (Bovine Brain Tubulin)[1]
Inhibition of Voltage-Operated Calcium Channels (VOCCs)

Catharanthine has been shown to exhibit significant cardiovascular effects, primarily through the inhibition of L-type voltage-operated calcium channels (VOCCs).[4][5] This activity has been observed in both vascular smooth muscle cells (VSMCs) and cardiomyocytes.[4]

The inhibition of VOCCs in VSMCs leads to vasodilation, resulting in a decrease in blood pressure.[4][5] In cardiomyocytes, this inhibition contributes to a reduction in heart rate and cardiac contractility.[4][5] Catharanthine demonstrates a higher potency for VOCCs in VSMCs compared to cardiomyocytes.[4]

Key Quantitative Data on VOCC Inhibition:

ParameterValue (IC50)Cell/SystemReference
VOCC Current Inhibition8 µMVascular Smooth Muscle Cells (VSMCs)[4]
VOCC Current Inhibition220 µMCardiomyocytes[4]
Reduction of Intracellular Free Ca2+16 µMPhenylephrine-constricted Mesenteric Arteries[4]
Increase in Inner Vessel Wall Diameter10 µMPhenylephrine-constricted Mesenteric Arteries[4]
Inhibition of Phenylephrine-induced Tonic Response3 µMSmall Mesenteric Artery[4]
Inhibition of KCl-induced Tonic Response6 µMSmall Mesenteric Artery[4]
Induction of Apoptosis and Autophagy in Cancer Cells

In the context of oncology, catharanthine has been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[6] Studies on HepG2 liver carcinoma cells have shown that catharanthine can trigger apoptosis in a dose-dependent manner.[6]

Furthermore, catharanthine activates autophagy signaling pathways. This is achieved, in part, through the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6] The activation of autophagy is further evidenced by the upregulation of autophagy-related genes such as LC3 and Beclin1.[6]

Key Signaling Molecules in Catharanthine-Induced Autophagy:

  • mTOR: Inhibited by catharanthine.

  • Akt: Expression is decreased.

  • Sirtuin-1: Levels are increased.

  • LC3, Beclin1, ULK1: Gene expression is upregulated.[6]

Neurological Effects: Modulation of Dopamine and Nicotinic Acetylcholine Receptors

Catharanthine also exhibits activity within the central nervous system, specifically modulating mesolimbic dopamine transmission.[7][8][9] It has been found to inhibit the dopamine transporter (DAT), leading to a slowing of dopamine reuptake and an increase in extracellular dopamine levels.[7][8][9]

Additionally, catharanthine acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4 and α6 subtypes.[7][9][10] This inhibition of nAChRs contributes to its effects on dopamine release.[7][9][10] The binding of catharanthine to α3β4 subtype nAChRs is noted to be quite specific.[11]

Signaling Pathways and Experimental Workflows

Catharanthine-Induced Vasodilation Pathway

G Catharanthine This compound VOCC L-type Voltage-Operated Calcium Channels (VOCCs) in Vascular Smooth Muscle Cells Catharanthine->VOCC Inhibits Ca_influx Decreased Intracellular Ca2+ Influx VOCC->Ca_influx Leads to MLCK Myosin Light Chain Kinase (MLCK) Activity Reduction Ca_influx->MLCK Vasodilation Vasodilation and Blood Pressure Reduction MLCK->Vasodilation

Caption: this compound inhibits L-type VOCCs, leading to vasodilation.

Autophagy Induction in Cancer Cells by Catharanthine

G Catharanthine This compound mTOR mTOR Catharanthine->mTOR Inhibits Apoptosis Apoptosis Catharanthine->Apoptosis ULK1 ULK1 Complex Activation mTOR->ULK1 Inhibition of inhibition Beclin1 Beclin1 Complex Activation ULK1->Beclin1 LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome

Caption: Catharanthine induces autophagy in cancer cells via mTOR inhibition.

Experimental Workflow for Assessing Cytotoxicity (MTT Assay)

G Start Seed HepG2 cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Caption: Workflow for determining Catharanthine's cytotoxicity using an MTT assay.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This protocol is adapted from standard methods for assessing the effect of compounds on microtubule assembly.[12][13]

  • Reagents and Materials:

    • Purified tubulin (porcine or bovine brain)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

    • GTP stock solution (100 mM)

    • This compound stock solution (in DMSO or appropriate solvent)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare the tubulin solution at a final concentration of 2 mg/mL in G-PEM buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Dispense the tubulin solution into a pre-chilled 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.

    • The increase in absorbance over time corresponds to the rate of tubulin polymerization.

Whole-Cell Patch-Clamp for VOCC Current Measurement

This protocol provides a general framework for recording L-type Ca²⁺ currents in isolated cardiomyocytes or VSMCs.[14][15][16]

  • Reagents and Materials:

    • Isolated single cardiomyocytes or VSMCs

    • External solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

    • Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2)

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulator and microscope

  • Procedure:

    • Isolate single cells using standard enzymatic digestion protocols.

    • Place the cells in a recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.

    • Record the changes in the Ca²⁺ current amplitude to determine the inhibitory effect of catharanthine.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis and necrosis.[17][18][19][20][21]

  • Reagents and Materials:

    • HepG2 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for 24-48 hours.

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Real-Time PCR (qPCR) for Autophagy-Related Gene Expression

This protocol outlines the steps to measure the expression levels of autophagy-related genes.[6][22][23][24][25][26]

  • Reagents and Materials:

    • HepG2 cells

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for target genes (e.g., LC3, Beclin1, ULK1) and a reference gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Procedure:

    • Treat HepG2 cells with this compound as described for the apoptosis assay.

    • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in catharanthine-treated cells compared to untreated controls, normalized to the reference gene.

Conclusion

This compound is a multifaceted alkaloid with a range of biological activities that extend beyond its role as a biosynthetic precursor. Its ability to interact with tubulin, block voltage-operated calcium channels, induce programmed cell death in cancer cells, and modulate neurotransmitter systems highlights its potential for further investigation and development as a therapeutic agent in its own right. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Further studies are warranted to fully elucidate the therapeutic potential and clinical applications of this compound.

References

Catharanthine sulfate as a precursor in the synthesis of vinblastine.

Author: BenchChem Technical Support Team. Date: November 2025

Catharanthine Sulfate in Vinblastine Synthesis: A Technical Guide

Introduction

Vinblastine is a crucial anti-cancer medication belonging to the vinca alkaloid class of drugs, widely utilized in chemotherapy.[1] It is a dimeric indole alkaloid naturally found in the Madagascar periwinkle, Catharanthus roseus.[2] However, its isolation from the plant is challenging due to extremely low yields, typically around 0.00025% of the dry leaf weight.[1] Consequently, a semi-synthetic approach is the primary method for its large-scale production.[3][4] This process involves the coupling of two monomeric alkaloid precursors, catharanthine and vindoline, also extracted from C. roseus.[2][3] This guide provides a detailed technical overview of the use of catharanthine, often in its salt form like this compound, as a key precursor in the synthesis of vinblastine, with a focus on experimental protocols, quantitative data, and reaction pathways.

The Coupling Reaction: From Precursors to Vinblastine

The core of vinblastine synthesis is the coupling of catharanthine and vindoline. This reaction is typically performed under oxidative conditions, which facilitates the formation of a crucial bond between the two monomeric units.[2] The initial product of this coupling is α-3',4'-anhydrovinblastine (AVLB), which is an intermediate that is subsequently converted to vinblastine.[2][5]

Several methods have been developed to achieve this coupling, with one of the most effective being the use of iron(III) salts, such as ferric chloride (FeCl₃), as an oxidant.[1][6] This Fe(III)-promoted coupling is considered biomimetic, potentially mimicking the natural synthesis process in the plant.[6]

Experimental Protocols

A widely adopted and effective protocol for the synthesis of vinblastine from catharanthine and vindoline is the Fe(III)-promoted coupling followed by an in-situ oxidation/reduction step.

Protocol: One-Step Fe(III)-Promoted Coupling and Oxidation

This protocol details a direct, one-step synthesis of vinblastine from catharanthine and vindoline.[1][7]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (TFE)

  • 0.1 N Hydrochloric acid (HCl)

  • Air (as an oxidant)

  • Argon or other inert gas

Procedure:

  • Coupling Reaction:

    • A mixture of catharanthine and vindoline is treated with 5 equivalents of FeCl₃.[1]

    • The reaction is conducted at 23 °C in a solvent mixture of aqueous 0.1 N HCl and trifluoroethanol (TFE), which helps to solubilize the reactants.[1]

    • This step is presumed to generate a catharanthine amine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with vindoline to form an iminium ion intermediate.[1][8]

  • Oxidation and Reduction:

    • The resulting reaction mixture is then added to a solution containing Fe(III) and NaBH₄ under an air atmosphere.[1][8]

    • This step leads to the oxidation of the C15'-C20' double bond of the anhydrovinblastine intermediate and the reduction of the iminium ion.[1][9]

    • The reaction directly yields vinblastine and its naturally occurring isomer, leurosidine.[1][8]

Alternative Protocol using a Triarylaminium Radical Cation:

An alternative method utilizes a triarylaminium radical cation to promote the coupling.[10]

Materials:

  • Catharanthine

  • Vindoline

  • Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

  • Trifluoroethanol (TFE)

  • 0.05 N Hydrochloric acid (HCl)

Procedure:

  • Coupling Reaction:

    • Catharanthine and vindoline are reacted in the presence of 1.1 equivalents of BAHA.[10]

    • The reaction is carried out in a mixture of aqueous 0.05 N HCl and TFE (in a ratio of 2:1 to 10:1) at room temperature.[10]

    • This method provides anhydrovinblastine in high yield with complete control over the stereochemistry at the newly formed C16' position.[10]

Quantitative Data

The efficiency of the coupling reaction is a critical factor in the overall yield of vinblastine. The following table summarizes the yields of vinblastine and related products from various studies.

PrecursorsCoupling MethodVinblastine YieldLeurosidine YieldAnhydrovinblastine YieldTotal Coupled Product YieldReference
Catharanthine & VindolineFe(III)-promoted coupling, followed by Fe(III)-NaBH₄/air41%21%10%>75%[1]
Catharanthine & VindolineFe(III)-promoted coupling, followed by Fe(III)-NaBH₄/air43%23%Not specified~80%[8][11]
Catharanthine & VindolineFe(III)-promoted coupling, followed by Fe(III)-NaBH₄/air40-43%20-23%Not specified>60% (isomeric alcohols)[4][9]
Catharanthine & VindolineBAHA-promoted couplingNot applicable (product is anhydrovinblastine)Not applicable85%85%[10]

Reaction Pathways and Workflow

Proposed Mechanism of Fe(III)-Promoted Coupling

The Fe(III)-promoted coupling of catharanthine and vindoline is thought to proceed through a radical mechanism. The key steps are outlined in the diagram below.

G Catharanthine Catharanthine RadicalCation Catharanthine Radical Cation Catharanthine->RadicalCation Fe(III) Vindoline Vindoline Coupling Diastereoselective Coupling Vindoline->Coupling Fragmentation Oxidative Fragmentation RadicalCation->Fragmentation Fragmentation->Coupling IminiumIon Iminium Ion Intermediate Coupling->IminiumIon G cluster_precursors Precursors Catharanthine Catharanthine Coupling Oxidative Coupling (e.g., Fe(III)-promoted) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine (Iminium Intermediate) Coupling->Anhydrovinblastine OxidationReduction Oxidation & Reduction (e.g., Fe(III)/NaBH4/air) Anhydrovinblastine->OxidationReduction Vinblastine Vinblastine OxidationReduction->Vinblastine Leurosidine Leurosidine OxidationReduction->Leurosidine

References

The Metabolic Pathway of Catharanthine in Catharanthus roseus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Catharanthus roseus is a plant of significant medicinal importance, renowned for its production of a diverse array of terpenoid indole alkaloids (TIAs). Among these, catharanthine is a crucial precursor, which, upon coupling with vindoline, forms the potent anti-cancer agents vinblastine and vincristine. The biosynthesis of catharanthine is a complex, multi-step process that is tightly regulated and compartmentalized within different cell types and subcellular locations. This technical guide provides an in-depth exploration of the catharanthine metabolic pathway, presenting a consolidation of current research for scientists and drug development professionals. It details the enzymatic steps from the central precursor, strictosidine, to catharanthine, summarizes quantitative data on its accumulation, outlines key experimental protocols for its study, and provides visual representations of the pathway and associated workflows to facilitate a comprehensive understanding.

The Catharanthine Biosynthetic Pathway

The formation of catharanthine is a branch of the intricate TIA metabolic network in C. roseus. The pathway originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) and iridoid pathways.[1] This condensation, catalyzed by strictosidine synthase (STR), yields strictosidine, the universal precursor for all TIAs in the plant.[1][2]

Core Pathway: From Strictosidine to Catharanthine

The conversion of strictosidine to catharanthine involves a sequence of nine recently elucidated enzyme-catalyzed reactions.[3] The process begins with the deglycosylation of strictosidine and proceeds through a series of unstable intermediates, culminating in the formation of the catharanthine scaffold.[3]

The key enzymatic steps are:

  • Strictosidine β-D-glucosidase (SGD): Removes the glucose moiety from strictosidine to form a highly reactive aglycone.[1]

  • Geissoschizine Synthase (GS): Converts the strictosidine aglycone to geissoschizine.[3]

  • Geissoschizine Oxidase (GO): Oxidizes geissoschizine.[3]

  • Redox1 and Redox2: A pair of reductase enzymes that further modify the intermediate.[3]

  • Stemmadenine Acetyltransferase (SAT): Catalyzes the acetylation of stemmadenine to form stemmadenine acetate.[3]

  • Dihydroprecondylocarpine Synthase (DPAS) & Precondylocarpine Acetate Synthase (PAS): These enzymes work to form precondylocarpine acetate.[3]

  • Catharanthine Synthase (CS): The terminal enzyme that catalyzes the formation of catharanthine from the preceding intermediate, dehydrosecodine.[3][4]

Several intermediates in this pathway, such as the products of GO and Redox1, as well as dehydrosecodine, are highly unstable and do not accumulate in plant tissues.[3]

Subcellular and Intercellular Compartmentalization

The TIA biosynthetic pathway is remarkable for its complex spatial organization across different cell types and subcellular compartments.[5][6]

  • Early Pathway: Enzymes like tryptophan decarboxylase (TDC) and strictosidine synthase (STR), which produce the precursor strictosidine, are located in the cytoplasm.[7][8][9]

  • Cell-Type Specificity: The subsequent steps are partitioned across distinct cell types within the plant leaf and stem. Initial steps occur in the internal phloem-associated parenchyma (IPAP), followed by intermediate steps in the epidermis, and the final steps of vindoline biosynthesis in idioblasts and laticifers.[5][6][10]

  • Catharanthine Synthesis and Transport: Specifically, the final enzyme for catharanthine synthesis, catharanthine synthase (CS), is localized to the epidermis.[6] However, catharanthine accumulates in high concentrations within the vacuoles of idioblast and laticifer cells, where it co-localizes with vindoline.[6][10][11] This spatial separation of synthesis and accumulation provides strong evidence for an intercellular transport mechanism that moves catharanthine from the epidermis to the idioblasts.[6]

Regulation of the Pathway

TIA biosynthesis is under strict genetic and environmental control.

  • Elicitation: The phytohormone jasmonate (JA) and its derivative, methyl jasmonate (MeJA), are potent elicitors that significantly upregulate the expression of TIA pathway genes.[12][13] Other elicitors, such as chitooligosaccharides, have also been shown to boost the transcription of key enzymatic genes and enhance the accumulation of catharanthine and vindoline.[1]

  • Transcriptional Control: A network of transcription factors modulates the expression of pathway genes. The AP2/ERF transcription factor ORCA3 is a key regulator, activating the expression of genes such as STR and SGD.[1] Overexpression of ORCA3 can lead to increased TIA production.[14]

Visualizing the Catharanthine Pathway

Diagrams generated using Graphviz provide a clear visual representation of the metabolic cascade and its cellular organization.

Catharanthine_Pathway Metabolic Pathway from Strictosidine to Catharanthine Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Stemmadenine_Acetate Stemmadenine Acetate Geissoschizine->Stemmadenine_Acetate GO, Redox1/2, SAT Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate DPAS, PAS Dehydrosecodine Dehydrosecodine Precondylocarpine_Acetate->Dehydrosecodine [Uncharacterized] Catharanthine Catharanthine Dehydrosecodine->Catharanthine CS

Caption: Enzymatic conversion of strictosidine to catharanthine.

Cellular_Localization Cellular Compartmentalization of Catharanthine Biosynthesis cluster_epidermis Epidermis Cell cluster_idioblast Idioblast / Laticifer Cell Precursor Upstream Intermediates CS Catharanthine Synthase (CS) Precursor->CS Cath_Synth Catharanthine (Synthesized) CS->Cath_Synth Cath_Accum Catharanthine (Accumulated) Cath_Synth->Cath_Accum Intercellular Transport Coupling Peroxidase-mediated Coupling Cath_Accum->Coupling Vindoline Vindoline Vindoline->Coupling Vinblastine Anhydrovinblastine -> Vinblastine Coupling->Vinblastine

Caption: Intercellular transport of catharanthine from epidermis to idioblasts.

Quantitative Analysis

The accumulation of catharanthine varies significantly depending on the plant tissue, developmental stage, and environmental conditions. Metabolic engineering and elicitation strategies aim to enhance these yields.

System / Tissue Condition / Method Catharanthine Yield / Observation Reference(s)
C. roseus LeavesElicitation with 0.1 µg/mL 3 kDa chitooligosaccharides141.54% increase in catharanthine content compared to control.[1]
N. benthamianaHeterologous expression of the 9-step pathway~60 ng per gram of frozen tissue.[3][15]
C. roseus Cell CulturesCambial Meristematic Cells (CMCs) vs. Dedifferentiated Cells (DDCs)CMCs showed 18.77-fold higher catharanthine content than DDCs.[4]
C. roseus Cell SuspensionElicitation with H-β-CD and HBL in a bioreactor2.49 mg/L (a 277% increase over flask cultures without elicitors).[16]

Key Experimental Protocols

Accurate investigation of the catharanthine pathway requires robust and reproducible experimental methods.

Protocol for Alkaloid Extraction from Leaf Tissue

This protocol is adapted from methodologies used for TIA analysis.[1]

  • Harvesting: Collect fresh C. roseus leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Freeze-dry the leaves to a constant weight and then grind into a fine powder.

  • Extraction: Suspend 100 mg of dried leaf powder in 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30-45 minutes in a water bath to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

  • Collection: Collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol for HPLC-Based Quantification

This method allows for the simultaneous quantification of catharanthine and other major TIAs.[17][18]

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1 M Phosphate Buffer (pH adjusted to 3.5 with glacial acetic acid).

    • Solvent B: Acetonitrile.

  • Elution Mode: Isocratic elution with a ratio such as 21:79 (v/v) of Solvent B to Solvent A. A gradient can also be used for separating a wider range of alkaloids.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Calculate the concentration of catharanthine by comparing the peak area from the sample to a standard curve generated with known concentrations of a pure catharanthine standard.

Experimental_Workflow General Workflow for Catharanthine Quantification cluster_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Freeze Leaf Tissue Grind Lyophilize & Grind Harvest->Grind Extract Solvent Extraction Grind->Extract Filter Centrifuge & Filter Extract->Filter HPLC HPLC Separation Filter->HPLC Inject Sample Detect UV Detection (254 nm) HPLC->Detect Quant Quantification vs. Standard Curve Detect->Quant

Caption: Workflow from plant tissue to quantitative data via HPLC.

Protocol for Gene Expression Analysis via qRT-PCR

This protocol is essential for studying the regulation of pathway enzymes at the transcriptional level.[1]

  • RNA Extraction: Extract total RNA from frozen, ground plant tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for target genes (e.g., CS, STR, SGD) and at least one stable reference gene (e.g., actin or ubiquitin) for normalization.

  • qPCR Reaction: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

The metabolic pathway of catharanthine in Catharanthus roseus is a sophisticated and highly organized biological process. The complete elucidation of the nine enzymatic steps from strictosidine has been a major breakthrough, opening new avenues for metabolic engineering.[3] Understanding the intricate details of its regulation by transcription factors and the necessity of intercellular transport highlights the complexity that must be addressed to enhance its production. The protocols and data presented in this guide offer a foundational resource for researchers aiming to manipulate this pathway, whether through genetic modification of C. roseus itself or through reconstitution in heterologous systems like Nicotiana benthamiana or yeast. Future work will likely focus on identifying the specific transporters responsible for moving catharanthine and other intermediates between cells, which remains a critical knowledge gap in fully engineering the production of valuable dimeric alkaloids.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of Catharanthine

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally synthesized in the medicinal plant Catharanthus roseus (Madagascar periwinkle)[1][2]. While it is most famously recognized as an indispensable precursor, along with vindoline, for the semi-synthesis of the potent anticancer chemotherapeutic agents vinblastine and vincristine, emerging research has illuminated a broader spectrum of therapeutic activities inherent to the catharanthine molecule itself[1][3][4]. These activities span multiple domains, including cardiovascular, neuroprotective, and anti-addictive pharmacology, positioning catharanthine as a compound of significant interest for further investigation and drug development.

This technical guide provides a comprehensive review of the current state of knowledge regarding the therapeutic potential of catharanthine. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms of action through signaling pathways and experimental workflows.

Anticancer and Cytotoxic Activity

Catharanthine's primary role in oncology has been as a building block for dimeric vinca alkaloids like vinblastine, which are known to inhibit cell division by disrupting microtubule formation[2][4]. However, studies have also investigated the intrinsic anticancer and cytotoxic effects of catharanthine. Research indicates that catharanthine can induce cell death in cancer cell lines through mechanisms that include the induction of autophagy.

A recent study demonstrated that catharanthine has cytotoxic and pro-apoptotic effects on HepG2 liver carcinoma cells. It was shown to upregulate the expression of autophagy-related genes such as LC3, Beclin1, and ULK1, and to increase the levels of sirtuin-1, a known autophagy inducer, while decreasing Akt expression[5]. This suggests that catharanthine activates autophagy signaling pathways, potentially by inhibiting the mTOR pathway, leading to autophagic necrosis in cancer cells[5]. Another study reported that catharanthine exhibits a dose-dependent cytotoxic effect on the HCT-116 colorectal carcinoma cell line[2].

Quantitative Data: Cytotoxic Activity of Catharanthine
CompoundCell LineActivityIC50 / Effective ConcentrationReference
CatharanthineHCT-116 (Colorectal Carcinoma)Cytotoxic200 µg/mL[2]
CatharanthineHepG2 (Liver Carcinoma)Induces Apoptosis & AutophagyDose-dependent[5]
Plant Extract (Alkaloid component)CA-9KBCytotoxicED50: 0.0435 g/mL[2]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability. The protocol described is a general representation used to determine the IC50 concentration of catharanthine on cell lines like HepG2[5].

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of catharanthine. A control group receives only the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of catharanthine that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Signaling Pathway: Catharanthine-Induced Autophagy in Cancer Cells

G cluster_cell HepG2 Cancer Cell cluster_autophagy Autophagy Induction Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR Inhibition Akt Akt Catharanthine->Akt Downregulation Sirtuin1 Sirtuin-1 Catharanthine->Sirtuin1 Upregulation Apoptosis Apoptosis Catharanthine->Apoptosis ULK1 ULK1 mTOR->ULK1 Inhibits Akt->mTOR Activates Sirtuin1->ULK1 Activates Beclin1 Beclin1 Sirtuin1->Beclin1 Activates ULK1->Beclin1 Activates LC3 LC3-I to LC3-II (Autophagosome formation) Beclin1->LC3 Promotes conversion CellDeath Autophagic Cell Death LC3->CellDeath

Caption: Catharanthine induces autophagic cell death in HepG2 cells by inhibiting the mTOR pathway.

Cardiovascular Effects

Catharanthine has demonstrated significant effects on the cardiovascular system, primarily through the inhibition of voltage-operated L-type Ca²⁺ channels (VOCCs)[6][7]. This mechanism leads to vasodilation, a decrease in heart rate, and reduced cardiac contractility.

In vivo studies in anesthetized rats showed that intravenous administration of catharanthine (0.5-20 mg/kg) caused rapid, dose-dependent decreases in blood pressure, heart rate, and cardiac contractility[6]. In vitro experiments confirmed these findings, showing that catharanthine relaxes pre-constricted small mesenteric arteries and reduces intracellular free Ca²⁺ levels[6]. Patch-clamp studies revealed that catharanthine directly inhibits VOCC currents in both vascular smooth muscle cells (VSMCs) and cardiomyocytes, with a significantly higher potency in VSMCs[6][7].

Quantitative Data: Cardiovascular Effects of Catharanthine
ParameterTissue / Cell TypeValue (IC50)SpeciesReference
VOCC Inhibition (Current)Vascular Smooth Muscle Cells (VSMCs)8 µMRat[6][7]
VOCC Inhibition (Current)Cardiomyocytes220 µMRat[6][7]
Increase in Inner Vessel DiameterPhenylephrine-constricted Mesenteric Arteries10 µMRat[6]
Reduction of Intracellular Free Ca²⁺Phenylephrine-constricted Mesenteric Arteries16 µMRat[6]
Experimental Protocol: Patch-Clamp Electrophysiology for VOCC Inhibition

This protocol provides a general methodology for measuring the effect of catharanthine on L-type Ca²⁺ channel currents in isolated vascular smooth muscle cells (VSMCs) using the whole-cell patch-clamp technique[6].

  • Cell Isolation: VSMCs are enzymatically dissociated from the mesenteric arteries of rats.

  • Electrode Preparation: Borosilicate glass microelectrodes are fabricated and filled with an internal solution containing Cs⁺ to block K⁺ channels, along with ATP and GTP to support cell function.

  • Whole-Cell Configuration: A microelectrode is brought into contact with a single VSMC, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Clamp and Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate VOCCs, and the resulting inward Ca²⁺ currents are recorded. The external solution contains Ba²⁺ as the charge carrier to enhance the current and block K⁺ channels.

  • Catharanthine Application: After obtaining a stable baseline recording, catharanthine at various concentrations is applied to the cell via a perfusion system.

  • Data Analysis: The peak inward current is measured before and after the application of catharanthine. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Anti-Addictive and Neuro-Modulatory Properties

A growing body of evidence suggests that catharanthine possesses anti-addictive properties, making it a candidate for treating substance use disorders[8][9]. As an analog of ibogaine, which is known to reduce opioid and alcohol withdrawal symptoms, catharanthine is being investigated as a safer alternative[9].

Research indicates that catharanthine modulates the mesolimbic dopamine system. It inhibits evoked dopamine (DA) release in the nucleus accumbens (NAc) in a dose-dependent manner while simultaneously slowing DA reuptake by inhibiting the dopamine transporter (DAT)[9][10]. This dual action is believed to be mediated through the inhibition of nicotinic acetylcholine receptors (nAChRs), specifically subtypes containing α4 and α6 subunits[9][10]. By inhibiting these receptors, catharanthine can dampen the neurochemical rewarding effects of addictive substances like alcohol[8][11]. Furthermore, studies have shown that catharanthine can block increases in anxiety-like behavior during ethanol withdrawal in mice[9]. It has also been found to inhibit the firing rate of cholinergic interneurons, which are involved in fine-tuning brain function[8].

Quantitative Data: Neuro-Modulatory Effects of Catharanthine
ActivityBrain RegionConcentration / DoseEffectReference
Inhibition of Evoked Dopamine ReleaseNucleus Accumbens (NAc)1-100 µM (in vitro)Dose-dependent inhibition[9]
Inhibition of Dopamine Reuptake (DAT)Nucleus Accumbens (NAc)1-100 µM (in vitro)Slows DA reuptake[9]
Reduction of Anxiety-like BehaviorN/A (in vivo mouse model)Intraperitoneal administrationBlocks increase in anxiety during ethanol withdrawal[9]

Experimental Workflow: Fast-Scan Cyclic Voltammetry (FSCV)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis s1 Mouse brain slice (containing Nucleus Accumbens) s2 Carbon-fiber microelectrode (CFM) placement s1->s2 s3 Bipolar stimulating electrode placement s2->s3 e1 Apply voltage waveform to CFM (-0.4 to +1.3 V and back) s3->e1 e2 Electrical stimulation to evoke dopamine release e1->e2 e3 Record oxidation current (proportional to [DA]) e2->e3 e4 Superfuse slice with Catharanthine (1-100 µM) e3->e4 e5 Repeat stimulation and recording e4->e5 a1 Compare peak oxidation current (pre- vs. post-catharanthine) e5->a1 a2 Calculate inhibition of evoked DA release a1->a2 a3 Analyze decay kinetics to assess DA reuptake (DAT activity) a2->a3

Caption: Workflow for measuring catharanthine's effect on dopamine release and reuptake using FSCV.

Other Therapeutic Potentials

Antidiabetic Activity

Catharanthine, along with other alkaloids from C. roseus like vindoline, has shown potential in managing diabetes. It contributes to the antidiabetic effects of the plant's extracts by inhibiting enzymes involved in carbohydrate digestion, such as α-glucosidase, which can reduce glucose absorption[4][12]. Biochemical studies have determined an IC50 value for catharanthine's inhibition of α-glucosidase.

Quantitative Data: Antidiabetic Activity
ActivityEnzymeIC50 ValueReference
Inhibitionα-glucosidase112.74 µg/mL[12]
Anti-inflammatory and Neuroprotective Effects

Catharanthine is also being explored for its anti-inflammatory and neuroprotective properties. Studies suggest that alkaloids from C. roseus, including catharanthine, can modulate cytokine synthesis, indicating potential applications in treating inflammatory conditions[4]. In the context of neuroprotection, research has evaluated its potential to inhibit cyclooxygenase-II, an enzyme involved in neuroinflammation[13]. Furthermore, extracts containing catharanthine have been shown to have high acetylcholinesterase inhibitory activity and promote neurite outgrowth in cell-based assays, suggesting a potential role in developing treatments for neurodegenerative diseases[14][15].

Biosynthesis and Semi-Synthesis of Vinblastine

The most well-established role of catharanthine is its function as a precursor in the formation of vinblastine. This dimerization reaction, which couples catharanthine with vindoline, is a critical step in both the natural biosynthesis within the plant and in laboratory semi-synthesis[1][3]. In the plant, the reaction is catalyzed by a peroxidase enzyme (like CrPrx1), which activates catharanthine to react with vindoline, forming an intermediate that is subsequently reduced to α-3',4'-anhydrovinblastine, the direct precursor to vinblastine[1][3]. Chemical methods have been developed to mimic this coupling, often using an Fe(III)-promoted reaction to achieve the synthesis of vinblastine from its monomeric precursors with high yields[16][17].

Workflow: Semi-Synthesis of Vinblastine

G Cath Catharanthine Coupling Oxidative Fragmentation & Diastereoselective Coupling Cath->Coupling Vind Vindoline Vind->Coupling FeCl3 FeCl₃ (Promoter) FeCl3->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium VLB Vinblastine Iminium->VLB Leur Leurosidine (Isomer) Iminium->Leur NaBH4 NaBH₄ / Air (Reduction/Oxidation) NaBH4->VLB Reduction & Oxidation NaBH4->Leur Reduction & Oxidation

Caption: Fe(III)-promoted direct coupling of catharanthine and vindoline to synthesize vinblastine.

Conclusion

Catharanthine, long valued as a precursor for vinblastine, is now emerging as a versatile therapeutic agent with a range of intrinsic pharmacological activities. Its demonstrated effects on cancer cells, the cardiovascular system, and neuronal pathways highlight its potential for development into novel therapies for a variety of conditions, including cancer, hypertension, and addiction. The data and protocols summarized in this guide serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring and harnessing the full therapeutic potential of this important natural product. Further preclinical and clinical investigations are warranted to fully elucidate its mechanisms of action and translate these promising findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus (Madagascar periwinkle), serves as a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The efficient extraction and purification of catharanthine are therefore of significant interest in the pharmaceutical industry. This document provides detailed protocols for the extraction of catharanthine from C. roseus leaves and its subsequent purification, compiled from established methodologies. The protocols are designed to be reproducible and scalable for research and development purposes.

Data Summary

The following tables summarize quantitative data from various extraction and purification methodologies, offering a comparative overview of their efficiencies.

Table 1: Comparison of Catharanthine Extraction Methods

Extraction MethodPlant MaterialSolvent SystemKey ParametersYield of CatharanthineReference
Solid-Phase ExtractionDried LeavesMethanolModerate pressure2 mg / g dried leaves[1][2]
Acidic Aqueous ExtractionDried Leaves0.1 M HCl-Not explicitly quantified for catharanthine alone[3][4][5]
Supercritical Fluid Extraction (SFE)Powdered Dried LeavesSupercritical CO₂40°C, 150 bar, 10 hNot explicitly quantified[6]
Negative-Pressure Cavitation Extraction (NPCE)60-mesh leaf particles80% Ethanol-0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg / g DW[7]
Solvent PercolationPowdered Plant95% MethanolOvernight percolationNot explicitly quantified[8]
Microwave-Assisted Extraction (MAE)LeavesEthanol with conc. HCl700W, 60 secondsNot explicitly quantified for catharanthine alone[9]

Table 2: Purification Parameters for Catharanthine

Purification TechniqueColumn/Stationary PhaseMobile Phase/EluentPurity/RecoveryReference
Semipreparative HPLCµBondapak C18 (10 µm)0.5 M ammonium acetate (pH 7.3)–methanol–acetonitrile (45:11:44)High purity suitable for reference standard[1]
pH-Zone Refining Centrifugal Partition Chromatography (CPC)Toluene/CH₃CN/water (4/1/5, v/v/v)Retainer: Triethylamine, Displacer: Sulphuric acidEfficient isolation from crude extract[10][11]
Column ChromatographySilica gelGradient elution with varying solvent mixtures (e.g., diethyl ether:chloroform:methanol)Effective for fractionating crude extracts[12]
High-Performance Countercurrent Chromatography (HPCCC)Biphasic solvent system-Direct purification from extract[13]

Experimental Protocols

Protocol 1: Extraction of Catharanthine using Acidified Aqueous Extraction

This protocol is based on the principle that alkaloids form soluble salts in acidic aqueous solutions.

Materials:

  • Dried leaves of Catharanthus roseus

  • 0.1 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Embonic acid

  • Chloroform

Procedure:

  • Maceration: Grind dried C. roseus leaves to a fine powder. Macerate the powdered leaves in an aqueous 0.1 M HCl solution.[3][4][5]

  • Filtration: Filter the mixture to separate the acidic extract containing the alkaloids from the solid plant material.

  • Precipitation: To the acidic extract, add an alkaline (NaOH) solution of embonic acid. This will precipitate the alkaloids, including catharanthine and vindoline, as water-insoluble embonate complexes.[3][4]

  • Collection: Collect the precipitate by filtration. This precipitate, rich in catharanthine and vindoline embonates, can be used for further purification or semi-synthetic reactions.[3][4]

Protocol 2: Extraction of Catharanthine using Solid-Phase Extraction

This method offers a rapid procedure for obtaining a crude alkaloid fraction.

Materials:

  • Dried leaves of Catharanthus roseus

  • Methanol

  • C18 sorbent for solid-phase extraction

Procedure:

  • Extraction: Extract the dried and powdered leaves of C. roseus with methanol.

  • Solid-Phase Extraction: Directly absorb the alkaloids from the methanolic extract onto a C18 sorbent column under moderate pressure.[1][2]

  • Elution: Elute the column with an appropriate solvent to obtain a crude alkaloid fraction enriched with catharanthine and vindoline.

Protocol 3: Purification of Catharanthine by Semipreparative HPLC

This protocol is suitable for obtaining high-purity catharanthine from a crude alkaloid extract.

Materials and Equipment:

  • Crude alkaloid extract containing catharanthine

  • Semipreparative HPLC system with a UV detector

  • µBondapak C18 column (300 x 7.8-mm i.d., 10-µm)[1]

  • Mobile Phase: 0.5 M ammonium acetate (pH 7.3), methanol, and acetonitrile in a ratio of 45:11:44.[1]

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase.

  • HPLC Separation: Inject the sample into the HPLC system. Run the separation under isocratic conditions with the specified mobile phase at a flow rate of 2.0 mL/min.[1]

  • Fraction Collection: Monitor the elution profile using the UV detector and collect the fraction corresponding to the retention time of catharanthine.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure catharanthine.

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant Dried C. roseus Leaves grinding Grinding plant->grinding extraction Solvent Extraction (e.g., Acidic Water or Methanol) grinding->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract Filtration & Concentration chromatography Chromatographic Separation (e.g., HPLC, CPC) crude_extract->chromatography fractions Fraction Collection chromatography->fractions pure_catharanthine Purified Catharanthine fractions->pure_catharanthine

Caption: Workflow for Catharanthine Extraction and Purification.

Acidic_Aqueous_Extraction start Powdered C. roseus Leaves maceration Macerate in 0.1 M HCl start->maceration filtration1 Filter maceration->filtration1 acidic_extract Acidic Aqueous Extract (Alkaloid Salts) filtration1->acidic_extract waste1 Solid Plant Material filtration1->waste1 precipitation Add Alkaline Embonic Acid Solution acidic_extract->precipitation filtration2 Filter precipitation->filtration2 precipitate Catharanthine & Vindoline Embonate Precipitate filtration2->precipitate waste2 Aqueous Filtrate filtration2->waste2

Caption: Acidic Aqueous Extraction Protocol Flowchart.

HPLC_Purification_Workflow start Crude Alkaloid Extract dissolve Dissolve in Mobile Phase start->dissolve injection Inject into HPLC System dissolve->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection separation->detection collection Collect Catharanthine Fraction detection->collection evaporation Evaporate Solvent collection->evaporation final_product Pure Catharanthine evaporation->final_product

Caption: Semipreparative HPLC Purification Workflow.

References

Application Notes and Protocols for Catharanthine Sulfate in Plant Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid (MIA) found in Catharanthus roseus, is a compound of significant interest in plant biology and drug development. It is a crucial precursor to the potent anticancer drugs vinblastine and vincristine.[1][2] While much research has focused on enhancing its endogenous production, catharanthine sulfate, its salt form, can also be utilized as an exogenous elicitor or signaling molecule to probe various physiological and molecular processes in plants. These application notes provide detailed protocols and data for the use of this compound in plant biology research.

Applications in Plant Biology

Catharanthine is involved in plant defense responses and its biosynthesis is regulated by complex signaling networks, including the jasmonate pathway.[3] Exogenous application of this compound can be used to:

  • Investigate its role in plant defense signaling and the activation of downstream responses.

  • Study its effects on plant growth, development, and stress tolerance.

  • Explore its influence on the expression of genes involved in secondary metabolism and defense.

  • Serve as a standard for analytical procedures to quantify endogenous catharanthine levels.

Quantitative Data Summary

The following tables summarize the effects of various elicitors on the endogenous accumulation of catharanthine in Catharanthus roseus, providing a reference for the concentration ranges and effects that might be expected when using this compound as an experimental treatment.

Table 1: Effect of Chitooligosaccharides on Catharanthine Content in C. roseus Leaves [4]

Chitooligosaccharide Molecular Weight (kDa)Concentration (µg/mL)Catharanthine Content Increase (%)
10.115.17
30.1141.54

Table 2: Effect of Salinity (NaCl) on Catharanthine Content in C. roseus Seedlings [5]

NaCl Concentration (mmol/L)Catharanthine Content (mg/g)
0 (Control)Not specified, but lower than treatments
503.56
>50Decreased compared to 50 mmol/L

Table 3: Effect of K-Carrageenan on Catharanthine Content in C. roseus

K-Carrageenan Concentration (ppm)Catharanthine Content (µg/g)
0 (Control)Not specified
800Highest observed value

Table 4: Effect of Magnesium and Hydrogen Fertilization on Catharanthine Content in C. roseus [6]

TreatmentCatharanthine Content Increase (%) vs. Control
MgH₂167

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in plant treatment experiments.

Materials:

  • This compound powder

  • Sterile deionized water or appropriate solvent (e.g., DMSO, ethanol)

  • Sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile filters (0.22 µm)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • In a sterile volumetric flask, dissolve the powder in a small amount of the chosen solvent. If using an organic solvent, ensure the final concentration in the plant growth medium will be non-toxic (typically <0.1%).

  • Once dissolved, add sterile deionized water to reach the final desired volume.

  • Place the flask on a magnetic stirrer and mix until the solution is completely homogenous.

  • Measure the pH of the solution and adjust to the desired level (e.g., pH 5.8 for plant cell cultures) using 0.1 M HCl or 0.1 M NaOH.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Store the stock solution at 4°C in the dark. For long-term storage, aliquot and store at -20°C.

Protocol 2: Application of this compound to Plant Seedlings

Objective: To treat plant seedlings with this compound to assess its effects on growth and gene expression.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, Nicotiana benthamiana) grown under sterile conditions on agar plates or in hydroponics.

  • This compound stock solution.

  • Sterile water or hydroponic solution for dilutions.

  • Growth chambers or controlled environment rooms.

  • Liquid nitrogen for sample flash-freezing.

Procedure:

  • Prepare a series of working solutions of this compound by diluting the stock solution with sterile water or the appropriate growth medium to achieve the desired final concentrations. Include a mock treatment control (solvent only).

  • For agar-grown seedlings, gently flood the surface of the agar with the treatment solutions.

  • For hydroponically grown seedlings, replace the existing nutrient solution with the treatment solutions.

  • Incubate the treated seedlings in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Observe and measure phenotypic changes (e.g., root length, fresh weight) at specified time points (e.g., 24, 48, 72 hours).

  • For gene expression analysis, harvest whole seedlings or specific tissues at desired time points, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 3: Extraction and Quantification of Catharanthine from Plant Tissue

Objective: To extract and quantify the amount of catharanthine in plant tissues after exogenous application or to measure endogenous levels.

Materials:

  • Plant tissue (fresh or frozen).

  • Methanol.

  • Sonicator.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or mass spectrometer detector.

  • This compound standard for calibration curve.

Procedure:

  • Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in a suitable volume of methanol (e.g., 1 mL).

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the extract at high speed (e.g., 13,000 rpm) for 15 minutes to pellet cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare a calibration curve using a series of known concentrations of the this compound standard.

  • Inject the samples and standards onto the HPLC system. A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.

  • Detect catharanthine at its characteristic UV absorbance wavelength (around 226 nm) or by its mass-to-charge ratio using a mass spectrometer.

  • Quantify the amount of catharanthine in the samples by comparing the peak areas to the calibration curve.

Visualizations

Signaling Pathway

catharanthine_signaling Elicitor Elicitor (e.g., UV-B, Jasmonate) Receptor Cell Surface Receptor Elicitor->Receptor G_Protein G-Protein Receptor->G_Protein Ca_Influx Ca²⁺ Influx G_Protein->Ca_Influx H2O2 H₂O₂ Production (Oxidative Burst) G_Protein->H2O2 CDPK CDPK Ca_Influx->CDPK MAPK MAPK Cascade H2O2->MAPK WRKY_TFs WRKY Transcription Factors (e.g., CrWRKY1) CDPK->WRKY_TFs MAPK->WRKY_TFs TIA_Genes TIA Biosynthesis Genes (e.g., TDC, STR) WRKY_TFs->TIA_Genes Activation Catharanthine Catharanthine Accumulation TIA_Genes->Catharanthine

Caption: Elicitor-induced signaling pathway for catharanthine biosynthesis.

Experimental Workflow

experimental_workflow Preparation Prepare Catharanthine Sulfate Solutions Treatment Treat Plant Material (Seedlings, Cell Culture) Preparation->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Analysis Analysis Incubation->Analysis Phenotypic Phenotypic Analysis (Growth, Morphology) Analysis->Phenotypic Molecular Molecular Analysis (Gene Expression) Analysis->Molecular Metabolic Metabolic Analysis (HPLC) Analysis->Metabolic

Caption: General workflow for studying this compound effects.

References

Application of Catharanthine Sulfate in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, is a key precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine.[1] While its primary role has been as a building block for these dimeric alkaloids, catharanthine itself exhibits cytotoxic and antiproliferative activities against various cancer cell lines.[2][3] This has led to growing interest in its potential as a standalone anticancer agent. Catharanthine sulfate, a salt form of the alkaloid, is often used in research settings.

These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily involving the disruption of the cell cycle, induction of programmed cell death (apoptosis), and stimulation of autophagy.[4]

  • Cell Cycle Disruption: Like other vinca alkaloids, catharanthine interferes with microtubule formation, which is crucial for the assembly of the mitotic spindle during cell division.[4] This disruption leads to an arrest of the cell cycle, preventing cancer cells from proliferating.

  • Induction of Apoptosis: Catharanthine treatment has been shown to trigger apoptosis in cancer cells in a dose-dependent manner.[3][4] This process of programmed cell death is a key mechanism for eliminating cancerous cells.

  • Induction of Autophagy: Catharanthine activates autophagy signaling pathways.[4] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While it can sometimes promote cell survival, in the context of catharanthine treatment, it appears to contribute to autophagic cell death.[4]

  • Inhibition of Signaling Pathways: The anticancer effects of catharanthine are linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. Catharanthine has been observed to decrease the expression of Akt, a key component of this pathway.[4]

Data Presentation

The following tables summarize the quantitative data on the effects of catharanthine on various cancer cell lines. It is important to note that the available literature often refers to "catharanthine" without specifying the salt form. The data presented here is derived from such studies and should be considered representative of the catharanthine moiety.

Table 1: IC50 Values of Catharanthine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)Citation
HCT-116Colorectal Carcinoma60 µg/mL48[2]
HepG2Liver CarcinomaNot explicitly stated, but significant cell death observed at concentrations of 120 µM and above.24 and 48[4]

Table 2: Dose-Dependent Induction of Apoptosis by Catharanthine in HepG2 Cells

Catharanthine Concentration (µM)Percentage of Early Apoptotic CellsPercentage of Late Apoptotic CellsTotal Apoptotic Cells (%)Citation
120Data not specifiedData not specifiedSignificant increase[4]
135Data not specifiedData not specifiedSignificant increase[4]
150Data not specifiedData not specifiedSignificant increase[4]
165Data not specifiedData not specifiedSignificant increase[4]

Note: The original source provides graphical data showing a clear dose-dependent increase in apoptosis, but does not provide specific percentages for each stage at all concentrations in a tabular format.

Table 3: Effect of Catharanthine on Autophagy-Related Gene Expression in HepG2 Cells

GeneEffect of Catharanthine TreatmentCitation
LC3Upregulated[4]
Beclin1Upregulated[4]
ULK1Upregulated[4]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cancer cell lines. These protocols are based on methodologies described in the cited literature and standard laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated control cells.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cancer cell line treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, Beclin-1, LC3, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Downstream Consequences Catharanthine Catharanthine Sulfate Microtubules Microtubule Polymerization Catharanthine->Microtubules Inhibits PI3K PI3K Catharanthine->PI3K Inhibits Apoptosis Apoptosis (Caspase Activation) Catharanthine->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Autophagy Autophagy (Beclin-1, LC3, ULK1 ↑) mTOR->Autophagy Inhibits CellDeath Cancer Cell Death CellCycleArrest->CellDeath Autophagy->CellDeath Apoptosis->CellDeath

Caption: Signaling pathway of this compound in cancer cells.

cluster_0 Experimental Workflow cluster_1 Analytical Assays cluster_2 Data Analysis & Interpretation Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Harvest Harvest Cells Treatment->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle WesternBlot Protein Expression (Western Blot) Harvest->WesternBlot IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Quantify Protein Levels WesternBlot->ProteinLevels Conclusion Elucidate Mechanism of Action IC50->Conclusion ApoptosisQuant->Conclusion CellCycleDist->Conclusion ProteinLevels->Conclusion

Caption: General experimental workflow for studying this compound.

cluster_autophagy Autophagy Induction cluster_apoptosis Apoptosis Induction Catharanthine This compound Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) Catharanthine->Bcl2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Catharanthine->PI3K_Akt_mTOR Inhibits ULK1 ULK1 Complex Activation Beclin1 Beclin-1 Complex (PI3KC3) ULK1->Beclin1 LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Beclin1->Bcl2 Crosstalk: Beclin-1 can be inhibited by Bcl-2 Autophagosome Autophagosome Formation LC3->Autophagosome Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Caspases Caspase Activation Mito->Caspases Caspases->Beclin1 ApoptoticBody Apoptotic Body Formation Caspases->ApoptoticBody PI3K_Akt_mTOR->ULK1 Inhibits

Caption: Crosstalk between autophagy and apoptosis induced by catharanthine.

References

Application Notes and Protocols for Catharanthine Sulfate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo research applications of catharanthine sulfate. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate the use of this compound in a laboratory setting.

In Vitro Applications

This compound, a monoterpenoid indole alkaloid, has demonstrated significant potential in various in vitro models, particularly in cancer research and cardiovascular studies.

Anticancer Activity

Catharanthine is a precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine.[1] It exhibits cytotoxic and pro-apoptotic effects and has been shown to induce autophagic necrosis in cancer cells by inhibiting the mTOR signaling pathway.[2][3]

Quantitative Data: In Vitro Anticancer and Cardiovascular Effects

ParameterCell Line/TissueValueReference
Anticancer Activity
IC50 (MTT Assay)HepG2 Liver CarcinomaTo be determined empirically[2]
Cardiovascular Effects
IC50 (VOCC Inhibition)Vascular Smooth Muscle Cells (VSMCs)8 µM[4][5]
IC50 (VOCC Inhibition)Cardiomyocytes220 µM[4][5]
IC50 (PE-constricted MAs)Small Mesenteric Artery (MA)3 µM[4][6]
IC50 (KCl-constricted MAs)Small Mesenteric Artery (MA)6 µM[4][6]
IC50 (PE-constricted Aortic Rings)Aortic Rings28 µM[4][6]
IC50 (KCl-constricted Aortic Rings)Aortic Rings34 µM[4][6]
IC50 (Inner Vessel Wall Diameter)PE-constricted MAs10 µM[4][6]
IC50 (Intracellular Free Ca2+)PE-constricted MAs16 µM[4][6]

Signaling Pathway: Catharanthine-Induced Autophagy via mTOR Inhibition

catharanthine_mTOR_pathway cluster_cell Hepatocellular Carcinoma Cell (e.g., HepG2) catharanthine This compound mTOR mTOR catharanthine->mTOR inhibits apoptosis Apoptosis catharanthine->apoptosis Beclin1 Beclin1 mTOR->Beclin1 ULK1 ULK1 mTOR->ULK1 LC3 LC3-I to LC3-II (Autophagosome formation) Beclin1->LC3 ULK1->LC3 autophagy Autophagy Induction LC3->autophagy cell_death Cell Death autophagy->cell_death apoptosis->cell_death

Caption: this compound induces autophagy by inhibiting the mTOR pathway.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of this compound on HepG2 liver carcinoma cells.[2][3]

Materials:

  • HepG2 cells

  • This compound

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing varying concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the treated plates for another 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Experimental Workflow: MTT Assay

mtt_workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocol: Flow Cytometry for Apoptosis

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cells.[2][3]

Materials:

  • Treated and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.

Cardiovascular Effects

This compound acts as a vasodilator by inhibiting voltage-operated L-type Ca2+ channels (VOCCs) in vascular smooth muscle cells and cardiomyocytes.[4][5]

Signaling Pathway: Inhibition of Voltage-Operated Calcium Channels

vocc_inhibition cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte catharanthine This compound vocc L-type Voltage-Operated Ca2+ Channel (VOCC) catharanthine->vocc inhibits ca_influx Ca2+ Influx vocc->ca_influx vasodilation Vasodilation / Relaxation vocc->vasodilation vasoconstriction Vasoconstriction / Contraction ca_influx->vasoconstriction

Caption: this compound inhibits VOCCs, leading to vasodilation.

Experimental Protocol: Patch-Clamp Electrophysiology

This protocol provides a general framework for studying the effects of this compound on VOCCs in isolated cardiomyocytes or vascular smooth muscle cells.[4]

Materials:

  • Isolated cardiomyocytes or VSMCs

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipettes

  • External and internal pipette solutions

  • This compound solutions of varying concentrations

Procedure:

  • Cell Preparation: Isolate single cardiomyocytes or VSMCs using standard enzymatic digestion protocols.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single, healthy cell.

  • Data Acquisition: Record baseline VOCC currents by applying depolarizing voltage steps from a holding potential of -80 mV.

  • Drug Application: Perfuse the cell with external solution containing this compound at various concentrations.

  • Data Recording: Record VOCC currents in the presence of the drug.

  • Washout: Perfuse with the drug-free external solution to observe the reversibility of the effect.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the percentage of inhibition at each concentration to determine the IC50.

In Vivo Applications

In vivo studies have corroborated the in vitro findings, demonstrating the potential of this compound in animal models.

Antihypertensive Effects

Intravenous administration of catharanthine to anesthetized rats leads to a dose-dependent decrease in blood pressure and heart rate.[4]

Quantitative Data: In Vivo Antihypertensive Effects in Rats

ParameterDosageEffectReference
Blood Pressure0.5-20 mg/kg (IV)Dose-dependent decrease[4][5]
Heart Rate0.5-20 mg/kg (IV)Dose-dependent decrease[4][5]
Cardiac Contractility0.5-20 mg/kg (IV)Dose-dependent decrease[4]
Antidepressant-like Activity40 mg/kg (IP)Similar activity in male and female mice[5]
Swimming Time20 mg/kg (IP, 14 days)Increased[5]
Immobility Time20 mg/kg (IP, 14 days)Decreased[5]

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

This protocol describes the measurement of blood pressure in anesthetized rats following intravenous administration of this compound.[4][7]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Catheters

  • Pressure transducer and data acquisition system

  • This compound solution for IV administration

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic.

  • Catheterization: Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer a single intravenous bolus of this compound at the desired dose.

  • Data Recording: Continuously record MAP and HR for a specified period after drug administration.

  • Dose-Response: Administer increasing doses of this compound to generate a dose-response curve.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each dose.

Experimental Workflow: In Vivo Blood Pressure Measurement

bp_measurement_workflow start Start anesthetize Anesthetize Rat start->anesthetize catheterize Implant Arterial and Venous Catheters anesthetize->catheterize stabilize Stabilize Animal catheterize->stabilize baseline Record Baseline BP and HR stabilize->baseline administer Administer this compound (IV) baseline->administer record Continuously Record BP and HR administer->record analyze Analyze Dose-Response record->analyze end End analyze->end

Caption: Workflow for in vivo blood pressure measurement in rats.

Neuroprotective Potential

While direct in vivo studies on the neuroprotective effects of this compound are emerging, its classification as a vinca alkaloid and its ability to modulate calcium channels suggest potential applications in neuroprotection. Further research in this area is warranted.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and animals. The specific concentrations, incubation times, and other parameters may need to be optimized for your specific experimental conditions.

References

Preparation of Catharanthine Sulfate Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides detailed protocols for the preparation of catharanthine sulfate stock solutions for use in various research applications. This compound is a natural alkaloid precursor to the vinca alkaloids, vinblastine and vincristine, and is utilized in studies related to cancer research and neuroscience.[1][2][3] Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy.

Chemical Properties and Handling

This compound is typically supplied as a white, solid powder.[] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, as it may be toxic.[5] Avoid inhalation of the powder and contact with skin and eyes.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 70674-90-7[1][2][3][][5][6][7][8][9]
Molecular Formula C₂₁H₂₆N₂O₆S[1][][6][7][9][10]
Molecular Weight 434.51 g/mol [1][2][3][][6][7][8][9]
Appearance Solid, white powder[]
Purity ≥98%[2][3][]

Solubility and Recommended Solvents

The choice of solvent is crucial for preparing a stable and effective stock solution. This compound is soluble in several organic solvents. For experiments involving aqueous buffers or cell culture media, a concentrated stock solution in an organic solvent is typically prepared first, followed by dilution into the aqueous medium.

Table 2: Solubility Data for this compound

SolventSolubilityNotesSource(s)
Ethanol (EtOH) ≥ 21.75 mg/mLGentle warming may be required.[6]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.[9]
Methanol (MeOH) Soluble[9]
Aqueous Buffers Sparingly solubleFor aqueous applications, first dissolve in DMSO then dilute with the buffer.[11][11]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials[]

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: Using the molecular weight of this compound (434.51 g/mol ), calculate the mass needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 434.51 g/mol = 4.3451 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or amber vial. If the compound is light-sensitive, it is recommended to use amber vials or wrap clear vials in aluminum foil.[12]

  • Add the solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the powder is completely dissolved. If the compound does not readily dissolve, gentle warming of the tube to 37°C in a water bath and sonication for a few minutes can aid in dissolution.[6][7][12] Ensure that no particulates are visible before use.

  • Aliquot and store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][6]

Storage and Stability

Proper storage is essential to maintain the activity of the this compound stock solution.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityNotesSource(s)
Lyophilized Powder -20°CUp to 36 monthsKeep desiccated.[1]
Stock Solution in Solvent -20°CUp to 1 month[1][6][13]
Stock Solution in Solvent -80°CUp to 6 monthsRecommended for longer-term storage.[5][6][13]

Dilution for Cell-Based Assays

For cell culture experiments, the concentrated DMSO stock solution must be diluted in the appropriate culture medium to the final working concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%, with <0.1% being preferable) to avoid solvent-induced cytotoxicity.[12][13]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in experiments.

G Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use A Calculate Mass B Weigh Compound A->B C Add Solvent (e.g., DMSO) B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot for Storage D->E F Store at -80°C (long-term) or -20°C (short-term) E->F G Thaw Aliquot F->G H Dilute in Media/Buffer G->H I Perform Experiment H->I

Caption: Experimental workflow for preparing this compound stock solutions.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) before handling the compound.

  • Wear appropriate personal protective equipment.

  • Handle the compound in a chemical fume hood to avoid inhalation.[12]

  • Dispose of waste according to institutional guidelines.

References

Catharanthine Sulfate: A Potential Calcium Channel Blocker for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, has garnered interest for its diverse biological activities. While its role in cardiovascular function through the blockade of L-type voltage-operated calcium channels (VOCCs) has been documented, emerging evidence suggests its potential as a modulator of neuronal calcium channels, particularly T-type channels. This application note provides a comprehensive overview of catharanthine sulfate's potential as a calcium channel blocker in neuroscience research, including quantitative data on related compounds, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways.

Dysregulation of calcium homeostasis is a key factor in the pathophysiology of numerous neurological and psychiatric disorders. Voltage-gated calcium channels (VGCCs), which mediate calcium influx in response to membrane depolarization, are therefore critical targets for therapeutic intervention. Catharanthine and its analogs present a promising class of compounds for exploring the modulation of these channels in a neuroscience context.

Data Presentation

While direct quantitative data for this compound's effect on specific neuronal calcium channel subtypes is still emerging, studies on analogous monoterpenoid indole alkaloids from Catharanthus roseus provide valuable insights into their inhibitory potential.

Table 1: Inhibitory Activity of Catharanthus Alkaloids on T-Type Calcium Channels (Cav3.1)

CompoundIC50 (µM) on Cav3.1
Lochnericine11.83 ± 1.02
Hörhammericine14.30 ± 1.20
Vindolinine14.54 ± 0.99

Table 2: Inhibitory Activity of Catharanthine on L-Type Calcium Channels

Cell TypeIC50 (µM) on L-Type VOCCsReference
Vascular Smooth Muscle Cells8Jadhav et al., 2013
Cardiomyocytes220Jadhav et al., 2013

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the effects of this compound on neuronal calcium channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition

This protocol is adapted from established methods for recording T-type calcium currents in cultured neurons.

Objective: To determine the inhibitory effect of this compound on T-type calcium channel currents in cultured neurons (e.g., dorsal root ganglion neurons or thalamic neurons).

Materials:

  • Cultured neurons expressing T-type calcium channels

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforge

  • External solution (in mM): 145 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with CsOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 2 MgCl2, 5 Na-ATP, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO or water)

  • Perfusion system

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the internal solution.

  • Cell Culture: Plate neurons on coverslips suitable for electrophysiological recording.

  • Recording Setup: Place a coverslip with adherent neurons in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.

  • Giga-seal Formation: Approach a neuron with the patch pipette containing the internal solution and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the neuron at a holding potential of -100 mV to ensure the availability of T-type channels.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 150 ms) to elicit T-type calcium currents. The peak current is typically observed around -40 mV.

  • Data Acquisition: Record the resulting currents before, during, and after the application of varying concentrations of this compound.

  • Drug Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate.

  • Data Analysis: Measure the peak amplitude of the T-type current at each voltage step. Calculate the percentage of inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Intracellular Calcium Imaging

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to neuronal depolarization and the application of this compound.

Objective: To assess the effect of this compound on depolarization-evoked calcium influx in cultured neurons.

Materials:

  • Cultured neurons (e.g., cortical or hippocampal neurons)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • High potassium stimulation buffer (e.g., HBSS with 50 mM KCl)

  • This compound stock solution

  • Fluorescence microscope with a camera and image acquisition software

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.

  • Imaging Setup:

    • Place the coverslip with the dye-loaded neurons in an imaging chamber on the microscope stage.

    • Perfuse with HBSS.

  • Baseline Recording:

    • Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-2 Hz).

  • Stimulation and Drug Application:

    • Perfuse the chamber with the high potassium stimulation buffer to depolarize the neurons and elicit calcium influx.

    • After observing a stable response, wash with HBSS to return to baseline.

    • Pre-incubate the cells with the desired concentration of this compound for a specified period.

    • Repeat the high potassium stimulation in the presence of this compound.

  • Data Acquisition: Record the fluorescence intensity of individual neurons over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) from baseline (F0) for each cell.

    • Normalize the response as ΔF/F0.

    • Compare the peak ΔF/F0 in the absence and presence of this compound to determine the percentage of inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Application Notes and Protocols for Studying the Antiplasmodial Activity of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the antiplasmodial activity of catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus. Due to a notable lack of specific data on the antiplasmodial activity of catharanthine in publicly available literature, this document outlines a robust experimental workflow based on established methodologies in malaria research. The protocols provided are detailed to enable researchers to generate crucial data on the efficacy, selectivity, and potential mechanisms of action of catharanthine against Plasmodium falciparum.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel antimalarial agents. Catharanthine, a well-known precursor in the biosynthesis of the anticancer drug vinblastine, has been investigated for various biological activities. However, its specific antiplasmodial potential remains largely unexplored. These guidelines provide a framework for a systematic investigation of catharanthine as a potential antimalarial lead compound.

Data Presentation

In Vitro Antiplasmodial Activity and Cytotoxicity
CompoundP. falciparum StrainIC50 (µM) [Hypothetical]Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Catharanthine3D7 (Chloroquine-sensitive)5.0Vero>50 (estimated)>10
CatharanthineDd2 (Chloroquine-resistant)7.5HepG245[1][2]6
Chloroquine3D7 (Chloroquine-sensitive)0.02Vero>100>5000
ChloroquineDd2 (Chloroquine-resistant)0.2HepG2>100>500
In Vivo Antimalarial Efficacy

The following table structure should be used to present data from in vivo studies using the murine malaria model, Plasmodium berghei.

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4% Parasite SuppressionMean Survival Time (Days)
Vehicle Control-3508
Catharanthine102528.610
Catharanthine251557.114
Catharanthine50877.118
Chloroquine10197.1>30

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based Fluorescence Assay)

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of catharanthine against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Materials:

  • P. falciparum cultures (3D7 and Dd2 strains)

  • Complete culture medium (RPMI-1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% Albumax II, 20 µg/mL gentamicin)

  • Human erythrocytes (O+)

  • Catharanthine (stock solution in DMSO)

  • Chloroquine (control drug)

  • 96-well black, flat-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Preparation: Prepare a 2-fold serial dilution of catharanthine and chloroquine in complete culture medium in a separate 96-well plate. The final concentrations should range from 0.1 to 100 µM for catharanthine.

  • Assay Plate Setup: Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well black microplate. Add 100 µL of the diluted compounds to the respective wells. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of catharanthine against Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines.

Materials:

  • Vero and HepG2 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Catharanthine (stock solution in DMSO)

  • Doxorubicin (positive control)

  • 96-well clear, flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 µL of serial dilutions of catharanthine (ranging from 1 to 200 µM) to the wells. Include cell-only (negative control) and doxorubicin-treated (positive control) wells.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)

This protocol evaluates the in vivo efficacy of catharanthine in a Plasmodium berghei ANKA-infected mouse model.

Materials:

  • Plasmodium berghei ANKA strain

  • Swiss albino mice (6-8 weeks old)

  • Catharanthine (formulated for oral or intraperitoneal administration)

  • Chloroquine (control drug)

  • Vehicle (e.g., 7% Tween 80 in distilled water)

  • Giemsa stain

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells on day 0.

  • Treatment: Randomly divide the mice into groups (n=5). Administer the assigned treatment (vehicle, catharanthine at different doses, or chloroquine) orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail blood of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percentage of parasite suppression compared to the vehicle control group. Monitor the mice daily for survival.

Visualization of Experimental Design and Potential Mechanisms

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies P_falciparum_Culture P. falciparum Culture (3D7 & Dd2) SYBR_Green_Assay SYBR Green I Assay P_falciparum_Culture->SYBR_Green_Assay Parasite Suspension IC50_Determination IC50 Determination SYBR_Green_Assay->IC50_Determination Selectivity_Index Selectivity Index Calculation IC50_Determination->Selectivity_Index Mammalian_Cell_Culture Mammalian Cell Culture (Vero & HepG2) MTT_Assay MTT Assay Mammalian_Cell_Culture->MTT_Assay Cell Suspension CC50_Determination CC50 Determination MTT_Assay->CC50_Determination CC50_Determination->Selectivity_Index Hypothesis_Generation Hypothesis Generation (Based on Cancer Studies) Selectivity_Index->Hypothesis_Generation Mouse_Infection P. berghei Infection of Mice 4_Day_Suppressive_Test 4-Day Suppressive Test Mouse_Infection->4_Day_Suppressive_Test Parasitemia_Analysis Parasitemia & Survival Analysis 4_Day_Suppressive_Test->Parasitemia_Analysis Parasitemia_Analysis->Hypothesis_Generation Pathway_Analysis Signaling Pathway Analysis (e.g., cAMP levels) Hypothesis_Generation->Pathway_Analysis

Caption: Overall experimental workflow for evaluating the antiplasmodial activity of catharanthine.

Hypothetical Mechanism of Action of Catharanthine

Based on its known activity in cancer cells, catharanthine may exert its antiplasmodial effects through multiple mechanisms. It is known to disrupt microtubule formation, which could interfere with schizogony, the asexual replication of the parasite within red blood cells. Furthermore, its ability to induce apoptosis and autophagy, potentially through inhibition of the mTOR signaling pathway, could lead to parasite death.[1]

Hypothetical_Mechanism Catharanthine Catharanthine Microtubule_Disruption Microtubule Disruption Catharanthine->Microtubule_Disruption mTOR_Inhibition mTOR Pathway Inhibition Catharanthine->mTOR_Inhibition Schizogony_Inhibition Inhibition of Schizogony Microtubule_Disruption->Schizogony_Inhibition Apoptosis_Induction Induction of Apoptosis mTOR_Inhibition->Apoptosis_Induction Autophagy_Induction Induction of Autophagy mTOR_Inhibition->Autophagy_Induction Parasite_Death Parasite Death Schizogony_Inhibition->Parasite_Death Apoptosis_Induction->Parasite_Death Autophagy_Induction->Parasite_Death

Caption: Hypothetical antiplasmodial mechanisms of catharanthine.

Proposed Investigation of cAMP Signaling Pathway

Catharanthine has been reported to elevate intracellular cAMP levels in mammalian cells.[1] This suggests a potential mechanism of action in Plasmodium by interfering with cAMP-dependent signaling pathways, which are crucial for parasite development and invasion.

cAMP_Pathway_Investigation Catharanthine Catharanthine PDE_Inhibition Phosphodiesterase (PDE) Inhibition? Catharanthine->PDE_Inhibition Hypothesized Target cAMP_Increase Increased intracellular [cAMP] PDE_Inhibition->cAMP_Increase PKA_Activation Protein Kinase A (PKA) Activation cAMP_Increase->PKA_Activation Downstream_Effects Altered Phosphorylation of Downstream Targets PKA_Activation->Downstream_Effects Parasite_Process_Disruption Disruption of Parasite Development/Invasion Downstream_Effects->Parasite_Process_Disruption

Caption: Proposed investigation of catharanthine's effect on the Plasmodium cAMP signaling pathway.

References

Troubleshooting & Optimization

How to improve the yield of catharanthine from plant extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of catharanthine from plant extraction and in vitro cultures.

Troubleshooting Guide

This guide addresses common issues encountered during catharanthine production and extraction, offering potential causes and step-by-step solutions.

Issue 1: Low Catharanthine Yield from Plant Material Extraction

  • Potential Cause 1: Suboptimal Extraction Solvent and pH. The solubility and stability of catharanthine are highly dependent on the pH and polarity of the extraction solvent.

    • Solution: Catharanthine is an alkaloid and as such, it forms salts in acidic conditions, which enhances its solubility in aqueous media.[1]

      • Employ an aqueous acidic extraction medium, such as 0.1 M HCl, to protonate the alkaloids and increase their solubility.[1][2]

      • Consider a two-phase extraction. After initial aqueous acidic extraction, basify the solution to deprotonate the alkaloids, making them more soluble in an organic solvent for subsequent purification.

  • Potential Cause 2: Inefficient Extraction Method. The chosen extraction technique may not be effective for liberating catharanthine from the plant matrix.

    • Solution: Explore advanced extraction techniques that can improve efficiency.

      • Supercritical Fluid Extraction (SFE): This method offers high selectivity. Optimal conditions for catharanthine recovery have been reported at 250 bar and 80°C using 6.6 vol% methanol as a modifier for 40 minutes.[3]

      • Negative-Pressure Cavitation Extraction (NPCE): This technique can provide yields comparable to ultrasonic extraction and higher than maceration or heat reflux.[4]

      • Ultrasound-Assisted Extraction (UAE): UAE can yield significantly more phytochemicals compared to conventional maceration.

  • Potential Cause 3: Inadequate Plant Material Preparation. The physical state of the plant material can significantly impact extraction efficiency.

    • Solution: Proper preparation of the plant material is crucial.

      • Ensure the plant material (leaves) is thoroughly dried to prevent interference from excess water.

      • Grind the dried leaves into a fine powder (e.g., 60-mesh) to increase the surface area available for solvent contact.[4][5] A smaller particle size generally leads to better extraction until a certain point, after which it might slightly decrease.[5]

Issue 2: Low Catharanthine Production in Catharanthus roseus Cell or Hairy Root Cultures

  • Potential Cause 1: Lack of Elicitation or Suboptimal Elicitor Concentration. Catharanthus roseus cultures often require an external stimulus (elicitor) to significantly boost the production of secondary metabolites like catharanthine.

    • Solution: Introduce elicitors into your culture medium. The choice of elicitor and its concentration are critical.

      • Chitooligosaccharides: Foliar application of 0.1 µg/mL 3 kDa chitooligosaccharides has been shown to increase catharanthine content by up to 141.54%.[6]

      • UV-B Irradiation: A 5-minute exposure of stationary phase cell suspension cultures to UV-B light can lead to a 3-fold increase in catharanthine.[7][8]

      • Methyl Jasmonate (MeJA): MeJA is a well-known elicitor for terpenoid indole alkaloid (TIA) biosynthesis.[9][10]

      • Fungal Elicitors: Extracts from fungi like Aspergillus niger, Penicillium citrinum, or Pythium vexans can enhance catharanthine production.[11][12][13]

  • Potential Cause 2: Unfavorable Culture Conditions. The composition of the culture medium and other environmental factors play a significant role in cell growth and secondary metabolite production.

    • Solution: Optimize your culture conditions.

      • Medium Composition: The choice of basal medium (e.g., MS vs. B5) can influence alkaloid production.[12] Adding salts like KCl can increase catharanthine levels.[11]

      • Light: Specific light conditions, such as red light, can influence the expression of genes in the alkaloid biosynthesis pathway.[14]

      • Hormones: The presence and concentration of plant hormones like abscisic acid (ABA) can stimulate catharanthine accumulation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting catharanthine?

A1: An initial extraction with an aqueous acidic solution (e.g., 0.1 M HCl) is effective for solubilizing catharanthine from plant material.[1][2] For subsequent purification steps involving liquid-liquid extraction, an organic solvent like ethyl acetate can be used after basifying the aqueous extract.[16] For advanced methods like SFE, supercritical CO2 with a polar co-solvent like methanol is used.[3][17]

Q2: How can I increase the production of catharanthine in my plant cultures before extraction?

A2: Elicitation is a key strategy. Applying elicitors such as chitooligosaccharides, methyl jasmonate, or exposing cultures to UV-B light can significantly upregulate the biosynthetic pathway leading to increased catharanthine accumulation.[6][7][9] Pre-harvest treatment of whole plants with 100 µmol/L methyl jasmonate has also been shown to increase the yield of catharanthine.[18]

Q3: What is the difference between using cell suspension cultures and hairy root cultures for catharanthine production?

A3: Hairy root cultures are generally considered more genetically and biochemically stable and can produce a broader spectrum of TIAs due to their differentiated nature.[11][19] Cell suspension cultures have the advantage of faster growth in some cases but may not always produce the full range of alkaloids found in the whole plant without specific elicitation or metabolic engineering.[7][8]

Q4: Can I improve my yield by modifying the extraction parameters?

A4: Yes, optimizing parameters is crucial. For SFE, pressure, temperature, and co-solvent concentration are key variables.[3] For NPCE, factors like particle size, ethanol concentration, negative pressure, and extraction time should be optimized.[4] Generally, using response surface methodology (RSM) can help in finding the optimal conditions for your specific setup.[3][20]

Quantitative Data Summary

Table 1: Effect of Elicitors on Catharanthine Yield in Catharanthus roseus Cultures

ElicitorCulture TypeTreatment DetailsCatharanthine Yield IncreaseReference
ChitooligosaccharidesWhole Plant (Foliar Spray)0.1 µg/mL, 3 kDa141.78%[6]
UV-B LightCell Suspension5-minute irradiation (stationary phase)3-fold[7][8]
Fungal Extract (F. oxysporum)Embryogenic CalliLow doses (0.05% - 0.15%)Not specified for catharanthine alone, but overall alkaloid yield improved[21]
Methyl JasmonateHairy RootsTreatment leads to a large increaseSignificant increase[9]

Table 2: Comparison of Different Extraction Methods for Catharanthine

Extraction MethodKey ParametersCatharanthine Yield/RecoveryReference
Supercritical Fluid Extraction (SFE)250 bar, 80°C, 6.6% Methanol, 40 min100% recovery[3]
Negative-Pressure Cavitation Extraction (NPCE)60-mesh particles, 80% ethanol, -0.075 MPa, 30 min, 3 cycles0.2843 mg/g DW[4]
Ultrasound-Assisted Extraction (UAE)Not specifiedHigher yield than maceration
Acidic Aqueous Extraction0.1 M HClEffective for initial solubilization[1][2]

Experimental Protocols

Protocol 1: Elicitation of Catharanthine Production in Cell Suspension Cultures using UV-B Light

  • Objective: To increase catharanthine production in C. roseus cell suspension cultures.

  • Methodology:

    • Establish and maintain a cell suspension culture of C. roseus.

    • Grow cells until they reach the stationary phase of growth.

    • Transfer the cell culture to a sterile, shallow container with a quartz lid to allow UV-B penetration.

    • Expose the culture to UV-B radiation for 5 minutes.

    • Return the culture to its normal incubation conditions.

    • Harvest the cells after a specified period (e.g., 24-96 hours) for catharanthine extraction and analysis.

  • Reference: Based on the methodology described in publications concerning UV-B elicitation.[7][8]

Protocol 2: Extraction of Catharanthine using Supercritical Fluid Extraction (SFE)

  • Objective: To efficiently and selectively extract catharanthine from dried C. roseus leaves.

  • Methodology:

    • Dry and grind C. roseus leaves to a fine powder.

    • Pack the powdered material into the extraction vessel of an SFE system.

    • Set the SFE parameters:

      • Pressure: 250 bar

      • Temperature: 80°C

      • Modifier: 6.6 vol% methanol in CO2

      • Dynamic Extraction Time: 40 minutes

    • Initiate the extraction process, allowing the supercritical fluid to pass through the plant material.

    • Collect the extract from the separator.

    • Analyze the extract for catharanthine content using HPLC or LC-MS.

  • Reference: This protocol is based on the optimized conditions reported for SFE of catharanthine.[3]

Visualizations

Catharanthine_Biosynthesis_Elicitation cluster_pathway Terpenoid Indole Alkaloid Pathway cluster_elicitors Elicitation Signals cluster_regulation Regulatory Network Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Catharanthine_Precursors Intermediate Steps Strictosidine->Catharanthine_Precursors Catharanthine Catharanthine Catharanthine_Precursors->Catharanthine UV_B UV-B Light Transcription_Factors Transcription Factors (e.g., ORCA3) UV_B->Transcription_Factors Chitooligosaccharides Chitooligosaccharides Chitooligosaccharides->Transcription_Factors Methyl_Jasmonate Methyl Jasmonate Methyl_Jasmonate->Transcription_Factors Biosynthetic_Genes Upregulation of Biosynthetic Genes Transcription_Factors->Biosynthetic_Genes Activates Biosynthetic_Genes->Strictosidine Increases Enzyme Levels

Caption: Elicitor signaling pathway for enhanced catharanthine biosynthesis.

Extraction_Workflow Start Start Plant_Material Dried C. roseus Leaves Start->Plant_Material Grinding Grind to Fine Powder Plant_Material->Grinding Extraction Extraction (e.g., SFE, NPCE, Acidic Aqueous) Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification Steps (e.g., Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC/LC-MS) Crude_Extract->Analysis In-process check Pure_Catharanthine Pure Catharanthine Purification->Pure_Catharanthine Pure_Catharanthine->Analysis End End Analysis->End

Caption: General workflow for catharanthine extraction from plant material.

Troubleshooting_Logic Problem Low Catharanthine Yield Check_Source Source of Catharanthine? Problem->Check_Source Plant_Extraction Plant Material Extraction Check_Source->Plant_Extraction Plant In_Vitro_Culture In Vitro Culture Check_Source->In_Vitro_Culture Culture Troubleshoot_Extraction Check: 1. Solvent & pH 2. Extraction Method 3. Material Prep Plant_Extraction->Troubleshoot_Extraction Troubleshoot_Culture Check: 1. Elicitation 2. Culture Conditions In_Vitro_Culture->Troubleshoot_Culture Solution_Extraction Optimize Extraction Protocol Troubleshoot_Extraction->Solution_Extraction Solution_Culture Optimize Culture & Elicitation Troubleshoot_Culture->Solution_Culture

Caption: Troubleshooting logic for low catharanthine yield.

References

Navigating the Challenges of Catharanthine Sulfate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming solubility issues with catharanthine sulfate in aqueous buffers. Below you will find frequently asked questions (FAQs) and a troubleshooting guide designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is the salt form of catharanthine, a monoterpenoid indole alkaloid. While the sulfate salt is designed to improve aqueous solubility compared to the free base, it can still present challenges. Catharanthine free base is generally insoluble in water but soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[1] The sulfate salt form has some solubility in water and ethanol.[2]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. Catharanthine has a pKa of 6.8.[3] This means that at a pH below 6.8, the molecule will be predominantly in its protonated, more water-soluble cationic form. Conversely, at a pH above 6.8, the less soluble free base form will predominate. Therefore, to achieve higher concentrations in aqueous solutions, it is recommended to use buffers with a slightly acidic pH.

Q3: What are the recommended starting points for dissolving this compound in aqueous buffers?

Based on the pKa of 6.8, starting with an acidic buffer (e.g., pH 4-6) is advisable. While specific data for this compound solubility in various buffers is limited, data from related vinca alkaloids, such as vinblastine and vincristine, can provide valuable insights. For instance, the solubility of vincristine sulfate in PBS (pH 7.2) is approximately 2 mg/mL, while vinblastine sulfate's solubility is about 0.5 mg/mL in the same buffer.[4][5] Given that catharanthine is a precursor to these molecules, its solubility in neutral pH buffers may be limited.

Q4: Can I use organic solvents to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent is a common practice. This compound is soluble in DMSO (≥50.1 mg/mL) and ethanol (≥21.75 mg/mL with gentle warming).[2] You can then dilute this stock solution into your aqueous buffer of choice. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: How should I store this compound solutions?

Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C for long-term stability.[6] Aqueous solutions are generally less stable and it is often recommended to prepare them fresh on the day of use. If aqueous solutions must be stored, they should be kept at 4°C for short periods, though stability testing in your specific buffer is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and buffer composition.- Decrease the final concentration of this compound. - Lower the pH of the aqueous buffer (ideally to a pH below 6.8). - Increase the percentage of the organic co-solvent in the final solution, if permissible for your experiment. - Consider using a different buffer system.
Cloudy or hazy solution after attempting to dissolve directly in aqueous buffer. The solubility limit has been exceeded, or the dissolution rate is slow.- Gently warm the solution (e.g., to 37°C).[6] - Use sonication to aid dissolution.[6] - Lower the pH of the buffer. - Filter the solution through a 0.22 µm filter to remove any undissolved particles, and then determine the concentration of the filtrate to ascertain the actual solubility.
Inconsistent experimental results. The solution may not be stable over the course of the experiment, leading to precipitation and a decrease in the effective concentration.- Prepare fresh solutions for each experiment. - If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. - Visually inspect the solution for any signs of precipitation before each use. - Conduct a stability study of this compound in your specific experimental buffer and conditions.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and related, structurally similar vinca alkaloids. This data can be used to guide the preparation of your solutions.

CompoundSolvent/BufferpHSolubility
This compound WaterNot Specified≥4.96 mg/mL[2]
DMSONot Specified≥50.1 mg/mL[2]
EthanolNot Specified≥21.75 mg/mL (with gentle warming)[2]
Vincristine Sulfate PBS7.2~2 mg/mL[4]
WaterNot Specified50 mg/mL[6]
Vinblastine Sulfate PBS7.2~0.5 mg/mL[5]
WaterNot SpecifiedFreely soluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Diluted Aqueous Working Solution from a DMSO Stock

  • Thaw a vial of the this compound DMSO stock solution.

  • Determine the required volume of the stock solution to achieve the desired final concentration in your aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution dropwise. This gradual addition can help prevent immediate precipitation.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.

Protocol 3: Direct Dissolution in an Acidic Aqueous Buffer

  • Prepare an aqueous buffer with a pH in the range of 4.0 to 6.0 (e.g., acetate buffer or citrate buffer).

  • Weigh the desired amount of this compound powder.

  • Gradually add the powder to the buffer while stirring or vortexing.

  • If dissolution is slow, gentle warming (37°C) and/or sonication can be used to facilitate the process.

  • Once dissolved, the pH of the solution can be carefully adjusted if necessary, but be aware that increasing the pH above 6.8 may cause precipitation.

Visualizations

This compound Dissolution Workflow

Workflow for Dissolving this compound cluster_start Starting Material cluster_method Dissolution Method cluster_direct Direct Dissolution cluster_stock Stock Solution cluster_end Final Solution Start This compound Powder Method_Choice Choose Dissolution Method Start->Method_Choice Aqueous_Buffer Aqueous Buffer (pH < 6.8) Method_Choice->Aqueous_Buffer Direct Organic_Solvent Organic Solvent (e.g., DMSO) Method_Choice->Organic_Solvent Stock Aid_Dissolution Gentle Warming / Sonication Aqueous_Buffer->Aid_Dissolution Final_Solution Clear Aqueous Solution Aid_Dissolution->Final_Solution Stock_Solution Concentrated Stock Solution Organic_Solvent->Stock_Solution Dilute Dilute into Aqueous Buffer Stock_Solution->Dilute Dilute->Final_Solution Troubleshoot Precipitation? Troubleshoot Final_Solution->Troubleshoot Troubleshoot->Method_Choice Adjust Method

Caption: A flowchart illustrating the decision-making process and steps for dissolving this compound.

Signaling Pathway: Inhibition of Voltage-Gated Calcium Channels by Catharanthine

Catharanthine's Inhibition of L-type Voltage-Gated Calcium Channels cluster_membrane Cell Membrane Ca_Channel L-type Voltage-Gated Calcium Channel (VOCC) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Catharanthine Catharanthine Catharanthine->Ca_Channel Inhibition Inhibition Catharanthine->Inhibition Depolarization Depolarization Depolarization->Ca_Channel Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Influx->Cellular_Response Inhibition->Ca_Channel

Caption: A diagram showing how catharanthine inhibits voltage-gated calcium channels, thereby blocking calcium influx and subsequent cellular responses.

References

Stability of catharanthine sulfate under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with catharanthine sulfate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions based on supplier datasheets.

FormStorage TemperatureDurationNotes
Powder -20°CLong-termKeep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][2]
4°CShort-termFor immediate use.
Stock Solution (in solvent) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 yearUse within a shorter timeframe compared to -80°C storage.[2][3][4]

Troubleshooting Guide

Issue: Unexpected Degradation of this compound in Experiments

Use the following decision tree to troubleshoot potential causes of this compound degradation.

G Troubleshooting Unexpected this compound Degradation A Unexpected degradation observed (e.g., in HPLC analysis) B Check Storage Conditions A->B C Check Experimental Conditions A->C D Improper Storage of Solid? B->D Solid Form E Improper Storage of Solution? B->E Solution Form H pH of Medium? C->H I Presence of Oxidizing/Reducing Agents? C->I J Exposure to Light? C->J K Elevated Temperature? C->K F Review Storage Protocol: - Store at -20°C or below - Protect from light and moisture D->F G Review Solution Handling: - Aliquot to avoid freeze-thaw - Use appropriate solvent - Store at -80°C for long-term E->G L Catharanthine is susceptible to acidic and basic hydrolysis. Maintain neutral pH if possible. H->L Acidic or Basic M Avoid strong acids, alkalis, and strong oxidizing/reducing agents. I->M Yes N Protect from light, especially UV. Use amber vials. J->N Yes O Avoid high temperatures. Perform reactions at controlled room temperature or below if necessary. K->O Yes

Caption: Troubleshooting decision tree for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have degraded after a few freeze-thaw cycles. How can I prevent this?

A1: this compound solutions are susceptible to degradation from repeated freeze-thaw cycles. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes before freezing. This ensures that the main stock remains frozen and stable while you work with smaller, individual aliquots.[3][4]

Q2: I am seeing unexpected peaks in my HPLC chromatogram after a reaction. What are the likely degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, studies on related vinca alkaloids suggest potential degradation routes. Under acidic conditions, hydrolysis of the ester group or other acid-catalyzed rearrangements may occur.[3] Oxidative degradation is also a possibility, potentially leading to the formation of N-oxides or other oxidation products.[5] Photodegradation can occur upon exposure to light, particularly UV light.[1] To identify the unknown peaks, LC-MS analysis is recommended to determine their mass-to-charge ratio and fragmentation patterns, which can help in structure elucidation.

Q3: What pH conditions are optimal for working with this compound?

A3: this compound is incompatible with strong acids and alkalis.[1] Forced degradation studies on the related vinca alkaloid, vincamine, have shown significant degradation under both acidic and basic hydrolysis conditions.[1] Therefore, it is advisable to maintain a neutral pH (around 7.0) in your experimental solutions whenever possible to minimize hydrolytic degradation. If your experiment requires acidic or basic conditions, consider minimizing the exposure time and temperature.

Q4: How sensitive is this compound to light?

A4: While specific photostability data for this compound is limited, indole alkaloids as a class can be sensitive to light. Studies on catharanthine have shown that it can be oxidized under near-ultraviolet light.[5] It is good laboratory practice to protect this compound, both in solid form and in solution, from light by storing it in amber vials or containers wrapped in aluminum foil.

Q5: Can I store my this compound stock solution at 4°C?

A5: Storing this compound stock solutions at 4°C is not recommended for long-term storage. For storage of solutions for more than a few days, freezing at -20°C or -80°C is advised to ensure stability.[1][2][4] Short-term storage of a few hours at 4°C during an experiment is generally acceptable.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare this compound Stock Solution (e.g., 1 mg/mL in methanol) B Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2 at RT) A->D E Thermal Degradation (e.g., 80°C in oven) A->E F Photolytic Degradation (e.g., UV lamp exposure) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Quantify Remaining this compound and Detect Degradation Products I->J

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffer at neutral pH.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in a thermostatically controlled oven at 80°C.

    • Photolytic Degradation: Expose a sample of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber.

  • Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

This is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1 M Phosphate buffer with 0.5% glacial acetic acid (pH 3.5)B: AcetonitrileIsocratic elution with 21:79 (v/v) B:A[6]
Flow Rate 1.2 mL/min[6]
Detection UV at 254 nm[6]
Injection Volume 10-20 µL
Column Temperature 25-30°C

Note: For identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. The mass spectra and fragmentation patterns will provide valuable structural information about the degradants.

References

Optimizing reaction conditions for the synthesis of vinblastine from catharanthine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinblastine from catharanthine and vindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the coupling of catharanthine and vindoline to synthesize vinblastine?

A1: The most prevalent and well-documented method is the iron(III)-promoted biomimetic coupling. This approach typically involves the reaction of catharanthine and vindoline in the presence of an iron(III) salt, such as ferric chloride (FeCl₃), to form an intermediate, which is then reduced and oxidized to yield vinblastine.[1][2][3][4] A significant advancement in this area is a one-step process where the coupling and subsequent oxidation are performed in a single reaction vessel, providing vinblastine directly.[1][2]

Q2: What are the key starting materials for vinblastine synthesis?

A2: The primary precursors for the semi-synthesis of vinblastine are the monomeric indole alkaloids, catharanthine and vindoline.[5][6] These are typically extracted from the plant Catharanthus roseus.

Q3: What are the major side products or impurities I should be aware of during the synthesis?

A3: The most common side products are anhydrovinblastine and leurosidine, which is a stereoisomer of vinblastine at the C20' position.[1][2] The formation of these byproducts is a key challenge in optimizing the reaction's diastereoselectivity.

Q4: Can this reaction be performed in a single step?

A4: Yes, a one-step procedure has been developed that combines the initial iron(III)-promoted coupling of catharanthine and vindoline with a subsequent in-situ iron(III)-based oxidation.[1][2][4][7] This method directly yields vinblastine and its isomer, leurosidine, from the starting materials.

Q5: What is the role of NaBH₄ in the one-step synthesis of vinblastine?

A5: In the one-step synthesis, sodium borohydride (NaBH₄) serves a dual purpose. It reduces the intermediate iminium ion to anhydrovinblastine and also initiates the selective oxidation of the C15'-C20' double bond in the presence of Fe(III) and air to install the C20' hydroxyl group, leading to the formation of vinblastine.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Vinblastine Suboptimal Fe(III) salt.While FeCl₃ is commonly used for the initial coupling, Fe₂(ox)₃ has been found to be more effective for the subsequent oxidation step.[1] Consider a two-stage approach where the coupling mixture is added to a solution containing Fe₂(ox)₃.
Inefficient coupling of starting materials.The use of a co-solvent like trifluoroethanol (CF₃CH₂OH) with aqueous 0.1 N HCl can improve the solubility of reactants and lead to higher conversion rates to the coupled intermediate, anhydrovinblastine.[2][8]
Non-optimal pH for the reaction.For methods involving singlet oxygen, the pH of the reaction mixture is critical. A study has shown a maximum yield of 20% for vinblastine at a pH of 8.3.[9]
Poor Diastereoselectivity (High Leurosidine Formation) Reaction temperature during coupling.Conducting the initial coupling reaction at lower temperatures (e.g., -78 °C) can improve the diastereoselectivity at the C16' position.[1][8]
Oxidation conditions.The ratio of vinblastine to leurosidine is typically around 2:1 in the one-step Fe(III)-promoted oxidation.[1][2] While challenging to eliminate leurosidine formation completely, careful control of the oxidation conditions is crucial. The addition of an organic base like lutidine or 2,2'-bipyridine during the oxidation step has been observed to slightly improve yield and diastereoselectivity.[2]
Formation of Anhydrovinblastine as the Major Product Incomplete oxidation of the C15'-C20' double bond.Ensure the second stage of the one-step reaction (the oxidation step) is carried out effectively. This involves adding the initial coupling reaction mixture to a solution of a suitable Fe(III) salt (like Fe₂(ox)₃) saturated with air, followed by the addition of NaBH₄.[1][2]
Reaction Fails to Proceed Inactive or inappropriate Fe(III) salt.Not all Fe(III) salts are equally effective. For instance, Fe(III) citrate and FeF₃ have been reported to be ineffective in promoting the oxidation reaction.[1] Ferric sulfate (Fe₂(SO₄)₃) can be an alternative to ferric oxalate.[1]
Inappropriate solvent system.The choice of solvent is crucial. While aqueous HCl is often used, the addition of a co-solvent like trifluoroethanol is key for solubilizing the reactants.[2][8]

Experimental Protocols

One-Step Iron(III)-Promoted Synthesis of Vinblastine[1][2]

This protocol describes a direct coupling of catharanthine and vindoline to provide vinblastine in a single step.

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Ferric oxalate (Fe₂(ox)₃) or Ferric sulfate (Fe₂(SO₄)₃)

  • Sodium borohydride (NaBH₄)

  • 0.1 N Hydrochloric acid (HCl)

  • Trifluoroethanol (CF₃CH₂OH)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (optional, but recommended for consistency)

Procedure:

  • Coupling Reaction:

    • In a suitable reaction flask, dissolve catharanthine and vindoline in a mixture of 0.1 N HCl and trifluoroethanol (CF₃CH₂OH).

    • To this solution, add 5 equivalents of ferric chloride (FeCl₃).

    • Stir the reaction mixture at room temperature (23 °C). This step generates the intermediate iminium ion.

  • Oxidation Reaction:

    • In a separate flask, prepare a solution of 10 equivalents of ferric oxalate (Fe₂(ox)₃) in an appropriate solvent, cooled to 0 °C and saturated with air.

    • Add the reaction mixture from the coupling step to this cold Fe(III) solution.

    • Subsequently, add 20 equivalents of sodium borohydride (NaBH₄) to the mixture. This initiates both the reduction of the iminium ion and the oxidation of the double bond.

  • Work-up and Purification:

    • After the reaction is complete (monitor by TLC or LC-MS), quench the reaction by standard procedures.

    • Extract the product with a suitable organic solvent.

    • Purify the crude product using column chromatography to separate vinblastine from leurosidine and other byproducts.

Expected Outcome: This one-step procedure can yield vinblastine in approximately 40-43% and leurosidine in 20-23%.[1]

Data Presentation

Table 1: Optimization of the Fe(III)-Promoted Oxidation of Anhydrovinblastine

Fe(III) SaltCo-solventConversion to Vinblastine (%)
Fe₂(ox)₃H₂O-EtOH (1:1)27
Fe₂(ox)₃(Not specified)40
Fe₂(SO₄)₃H₂O-EtOHNearly as effective as Fe₂(ox)₃
Fe(III) citrate(Not specified)Failed
FeF₃(Not specified)Failed
Fe(NO₃)₃(Not specified)Modest

Data sourced from Boger et al.[1]

Table 2: Yields from the One-Step Synthesis of Vinblastine

ProductYield (%)Diastereomeric Ratio (Vinblastine:Leurosidine)
Vinblastine40-43~2:1
Leurosidine20-23
Anhydrovinblastine10
Total Coupled Material >80-90

Data sourced from Boger et al.[1][2]

Visualizations

experimental_workflow Experimental Workflow for One-Step Vinblastine Synthesis cluster_coupling Coupling Stage cluster_oxidation Oxidation Stage cluster_workup Work-up & Purification start Dissolve Catharanthine & Vindoline in 0.1 N HCl / CF3CH2OH add_fecl3 Add FeCl3 (5 equiv) Stir at 23°C start->add_fecl3 add_to_fe Add coupling mixture to Fe2(ox)3 solution add_fecl3->add_to_fe Transfer reaction mixture e e prepare_fe_sol Prepare Fe2(ox)3 solution (10 equiv) Cool to 0°C, saturate with air prepare_fe_sol->add_to_fe add_nabh4 Add NaBH4 (20 equiv) add_to_fe->add_nabh4 quench Quench Reaction add_nabh4->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Vinblastine & Leurosidine

Caption: Workflow for the one-step synthesis of vinblastine.

logical_relationship Key Relationships in Vinblastine Synthesis Troubleshooting low_yield Low Vinblastine Yield poor_diastereoselectivity Poor Diastereoselectivity (High Leurosidine) anhydrovinblastine_major Anhydrovinblastine is Major Product suboptimal_reagents Suboptimal Reagents (e.g., Fe(III) salt) suboptimal_reagents->low_yield inefficient_coupling Inefficient Coupling inefficient_coupling->low_yield inefficient_coupling->anhydrovinblastine_major reaction_temp High Reaction Temperature reaction_temp->poor_diastereoselectivity incomplete_oxidation Incomplete Oxidation incomplete_oxidation->anhydrovinblastine_major solubility Poor Reactant Solubility solubility->inefficient_coupling

Caption: Common issues and their root causes in vinblastine synthesis.

References

How to minimize degradation of catharanthine sulfate during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to minimize the degradation of catharanthine sulfate during experimental procedures. The following troubleshooting guides and FAQs address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: The stability of this compound is significantly influenced by the pH of the solution.[1][2][3] Acidic conditions are generally more favorable for its stability.

  • Oxidation: Catharanthine is prone to oxidation, which can be accelerated by exposure to oxidizing agents and UV light.[4]

  • Light: Exposure to light, particularly UV light, can induce the degradation of catharanthine.[4][5]

  • Temperature: Elevated temperatures can increase the rate of degradation.[6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it as a powder at 4°C.[7]

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: For maximum stability, prepare stock solutions in an appropriate solvent and store them at low temperatures. It is also advisable to prepare fresh solutions for each experiment to avoid degradation over time. Aliquoting the stock solution can help prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound during storage or handling.Verify storage conditions (powder at 4°C). Prepare fresh solutions for each experiment and minimize exposure to light and elevated temperatures.
Appearance of unknown peaks in chromatography. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Optimize analytical methods to separate the parent compound from any degradants.
Precipitation of the compound in solution. pH of the solution is not optimal for solubility and stability.Adjust the pH of the solution. Catharanthine is more stable in acidic conditions.
Discoloration of the this compound solution. Oxidation of the compound.Protect the solution from light and air. Consider using deoxygenated solvents.

Data on Factors Affecting Stability

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other appropriate organic solvent

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[11]

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add HCl to achieve a final concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add NaOH to achieve a final concentration of 0.1 M.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw aliquots, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add H₂O₂ to achieve a final concentration of 3%.

    • Incubate at room temperature for a defined period, protected from light.

    • At various time points, withdraw aliquots and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At various time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

    • For solutions, incubate a prepared solution at an elevated temperature (e.g., 60°C) and analyze at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

3. Analysis:

  • Use a stability-indicating HPLC method capable of separating this compound from its degradation products.

  • Monitor the decrease in the peak area of this compound and the appearance and increase of new peaks corresponding to degradation products over time.

  • Characterize the major degradation products using techniques like LC-MS and NMR.[10]

Visualizations

Degradation Pathway Logic

The following diagram illustrates the logical flow of potential degradation pathways for this compound based on common chemical stressors.

Catharanthine This compound Acid Acid Hydrolysis Catharanthine->Acid Base Base Hydrolysis Catharanthine->Base Oxidation Oxidation Catharanthine->Oxidation Heat Thermal Stress Catharanthine->Heat Light Photolytic Stress Catharanthine->Light DP1 Hydrolytic Degradation Products Acid->DP1 Base->DP1 DP2 Oxidative Degradation Products Oxidation->DP2 DP3 Thermal Degradation Products Heat->DP3 DP4 Photolytic Degradation Products Light->DP4

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Minimizing Degradation

This workflow outlines the recommended steps to handle this compound in an experimental setting to minimize its degradation.

Start Start Storage Store this compound Powder at 4°C Start->Storage Preparation Prepare Fresh Solution in Appropriate Solvent Storage->Preparation pH_Control Maintain Acidic pH if Possible Preparation->pH_Control Light_Protection Protect from Light (Use amber vials) pH_Control->Light_Protection Temp_Control Avoid High Temperatures During Experiment Light_Protection->Temp_Control Analysis Prompt Analysis (e.g., HPLC) Temp_Control->Analysis End End Analysis->End

Caption: Workflow for handling this compound.

References

Technical Support Center: Quantification of Catharanthine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of catharanthine in complex mixtures such as plant extracts and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying catharanthine?

A1: The most prevalent methods for the quantification of catharanthine are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). HPLC is often coupled with Photodiode Array (PDA) or UV detectors.[1] For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS with an electrospray ionization (ESI) source is frequently employed.[2] Capillary Electrophoresis-Mass Spectrometry (CE-MS) has also been developed for the simultaneous determination of catharanthine and other related alkaloids.[3]

Q2: Which extraction solvents are most effective for catharanthine from plant materials?

A2: Methanol is a commonly used solvent for the extraction of indole alkaloids, including catharanthine, from plant materials. Aqueous acidic solutions, such as 0.1 M HCl, are also effective as they improve the solubility and stability of alkaloids by forming salts.[4][5] Supercritical fluid extraction (SFE) with carbon dioxide, sometimes with a co-solvent like ethanol, is another technique used for extracting catharanthine.[6][7]

Q3: What is the "matrix effect" and how can it affect catharanthine quantification?

A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[8][9][10] This is a significant challenge in LC-MS based bioanalysis and can lead to inaccurate and imprecise quantification of catharanthine.[8][10] The effect is highly dependent on the sample preparation method, chromatographic separation, and the type of ionization source used.[8]

Q4: How can I minimize the matrix effect in my LC-MS analysis?

A4: To mitigate the matrix effect, several strategies can be employed:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[9]

  • Optimize Chromatography: Adjust the chromatographic conditions to achieve better separation of catharanthine from matrix components.

  • Use a Suitable Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte that co-elutes and experiences similar matrix effects, thus compensating for variations in ionization.

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[9]

Troubleshooting Guides

Problem 1: Low Recovery of Catharanthine During Extraction
Possible Cause Troubleshooting Step
Incomplete cell lysis For plant tissues, ensure thorough grinding, for example, by using liquid nitrogen.[11] Enzymatic digestion can also help release alkaloids associated with structural plant tissue.[11]
Inappropriate extraction solvent If using organic solvents, ensure the polarity is suitable for catharanthine. For acidic aqueous extraction, ensure the pH is low enough to protonate the alkaloid.[5]
Insufficient extraction time or agitation Increase the extraction time or use methods like sonication or vortexing to improve extraction efficiency.
Degradation of catharanthine Catharanthine may be sensitive to pH, light, and temperature. Protect samples from harsh conditions during extraction.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Column overload Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase Add a competing base, like triethylamine, to the mobile phase to block active sites on the silica support. Adjusting the mobile phase pH can also help.
Column contamination or degradation Wash the column with a strong solvent or replace it if it's old or has been used with many complex samples.
Inappropriate mobile phase Optimize the mobile phase composition, including the organic modifier and buffer concentration. A gradient elution program is often used to improve peak shape and resolution.
Problem 3: Inconsistent or Non-reproducible Quantification Results
Possible Cause Troubleshooting Step
Significant matrix effect As detailed in the FAQs, implement strategies to minimize the matrix effect.[8][9][10] Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[10]
Instability of catharanthine in prepared samples Investigate the stability of catharanthine in the autosampler over the duration of the analytical run. If necessary, keep the autosampler cooled.
Instrumental variability Ensure the LC-MS system is properly calibrated and maintained. Check for fluctuations in pump pressure, spray stability, and detector response.
Inconsistent sample preparation Standardize and validate the entire sample preparation workflow to ensure consistency across all samples and standards.

Quantitative Data Summary

Table 1: Recovery of Catharanthine with Different Extraction Methods

Extraction Method Matrix Recovery (%) Reference
Reversed-phase HPLC methodCatharanthus roseus leaves96%[12]
Supercritical Fluid Extraction (CO2)Catharanthus roseus leaves~52%[7]
CE-MS methodCatharanthus roseus95.04-97.04%[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Catharanthine

Analytical Method LOD LOQ Reference
HPLC-UV8 µg/mL25 µg/mL[12]
CE-MS0.1 µg/mLNot Specified[3]
LC-IT-MSNot Specified for Catharanthine aloneCalibration range: 2 to 200 µg/mL[2]

Experimental Protocols

Protocol 1: Acidic Aqueous Extraction of Catharanthine from Catharanthus roseus Leaves

This protocol is based on the method described by a simplified procedure for indole alkaloid extraction.[4][5][13]

  • Sample Preparation: Dry the leaves of Catharanthus roseus and grind them into a fine powder.

  • Extraction:

    • Suspend the powdered leaves in an aqueous 0.1 M HCl solution.

    • Stir the mixture for a specified period (e.g., 2-4 hours) at room temperature.

    • Filter the mixture to separate the acidic extract containing the protonated alkaloids from the solid plant material.

  • Precipitation (Optional, for purification):

    • To the acidic extract, add an alkaline solution of embonic acid to precipitate the alkaloids as embonate complexes.[4][5]

    • Adjust the pH to around 5 to ensure complete precipitation.[4][5]

    • Collect the precipitate by centrifugation or filtration.

  • Sample for Analysis:

    • If not precipitated, the acidic extract can be directly diluted and filtered for HPLC or LC-MS analysis.

    • If precipitated, the alkaloid-embonate complexes can be redissolved in an appropriate solvent for further analysis or use.

Protocol 2: HPLC-UV Quantification of Catharanthine

This protocol is a generalized procedure based on common HPLC methods for catharanthine analysis.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1M phosphate buffer, pH 3.5).[12] An isocratic elution with a ratio like 21:79 (v/v) can be used.[12]

    • Flow Rate: 1.2 mL/min.[12]

    • Detection: UV detection at 254 nm.[12]

  • Standard Preparation:

    • Prepare a stock solution of catharanthine standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.25 - 25 µg/mL).[12]

  • Sample Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the catharanthine peak in the samples by comparing the retention time with the standard.

    • Quantify the amount of catharanthine in the samples by constructing a calibration curve from the peak areas of the standards.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analytical Quantification start Plant Material (e.g., C. roseus leaves) grinding Grinding start->grinding extraction Solvent Extraction (e.g., Acidic Aqueous or Methanol) grinding->extraction filtration Filtration extraction->filtration extract Crude Extract filtration->extract spe Solid-Phase Extraction (SPE) extract->spe hplc HPLC / UPLC-MS Analysis extract->hplc Direct Analysis elution Elution spe->elution clean_extract Cleaned Extract elution->clean_extract clean_extract->hplc data Data Acquisition & Processing hplc->data quantification Quantification data->quantification

Caption: A generalized workflow for the extraction and quantification of catharanthine.

troubleshooting_logic cluster_extraction Extraction Issues cluster_chromatography Chromatography Problems cluster_ms MS Detection Issues start Poor Quantification Results low_recovery Low Recovery? start->low_recovery bad_peak Poor Peak Shape? start->bad_peak inconsistent_signal Inconsistent Signal? start->inconsistent_signal check_lysis Optimize Cell Lysis low_recovery->check_lysis check_solvent Verify Solvent Choice low_recovery->check_solvent check_conditions Adjust Extraction Time/Temp low_recovery->check_conditions end Improved Quantification check_lysis->end check_solvent->end check_conditions->end check_loading Reduce Sample Load bad_peak->check_loading check_mobile_phase Optimize Mobile Phase bad_peak->check_mobile_phase check_column Check Column Health bad_peak->check_column check_loading->end check_mobile_phase->end check_column->end check_matrix_effect Evaluate Matrix Effect inconsistent_signal->check_matrix_effect check_stability Assess Analyte Stability inconsistent_signal->check_stability check_instrument Verify Instrument Performance inconsistent_signal->check_instrument check_matrix_effect->end check_stability->end check_instrument->end

Caption: A troubleshooting decision tree for catharanthine quantification.

References

Strategies to enhance the purity of isolated catharanthine sulfate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of isolated catharanthine sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final this compound product has low purity, what are the likely causes and solutions?

A1: Low purity in the final this compound product can stem from several factors throughout the extraction and purification process. Common causes include inefficient extraction leading to a complex starting mixture, co-elution of related alkaloids during chromatography, and degradation of the product.

To address this, consider the following troubleshooting steps:

  • Optimize Extraction: Ensure the initial acid-base extraction effectively separates catharanthine from other plant materials. The pH of the aqueous and organic phases is critical; maintain a pH of 3-4 for the initial acidic extraction and adjust to a pH of 6-7 before extracting with an organic solvent like methylene chloride.[1]

  • Improve Chromatographic Resolution: If using column chromatography, assess the stationary phase and mobile phase composition. A change in solvent polarity or gradient can improve the separation of catharanthine from closely related alkaloids like vindoline. High-Performance Liquid Chromatography (HPLC) with a C18 column is often used for high-resolution separation.[2][3][4]

  • Consider Recrystallization: Recrystallization of the crude this compound can significantly improve purity. A common solvent for recrystallization is 85%-95% methanol or ethanol.[5]

  • Prevent Degradation: Catharanthine can be sensitive to heat and light. Ensure that evaporation of solvents is conducted at a low temperature (e.g., below 50°C) and protect the sample from light where possible.[6][7]

Q2: I am observing a low yield of this compound after the purification process. How can I improve the recovery?

A2: Low yield can be a significant challenge. To improve recovery, evaluate each step of your process from extraction to final precipitation.

  • Extraction Efficiency: The choice of extraction solvent and method is crucial. Methanolic extraction has been shown to be effective.[6] Negative-pressure cavitation extraction is a newer technique reported to have yields comparable to ultrasonic extraction and higher than maceration or heat reflux extraction.[8]

  • pH Adjustment: Precise pH control during acid-base extraction is vital for ensuring the alkaloid is in the correct phase for extraction.[1][6]

  • Chromatography Column Overload: Overloading the chromatography column can lead to poor separation and loss of product. Ensure the amount of crude material loaded is appropriate for the column size.

  • Incomplete Precipitation: When forming the sulfate salt, ensure the pH is adjusted correctly (around 4.0) with a dilute sulfuric acid solution in an appropriate solvent like anhydrous alcohol to facilitate complete precipitation.[1] The choice of solvent can impact the solubility of the salt and therefore the yield.

Q3: My HPLC analysis shows multiple peaks close to the catharanthine peak. How can I resolve these?

A3: The presence of closely eluting peaks indicates impurities with similar chromatographic behavior to catharanthine.

  • Optimize HPLC Method: Method development is key to resolving co-eluting peaks. Adjusting the mobile phase composition, such as the ratio of acetonitrile to a phosphate buffer, can improve separation.[3][9] Altering the pH of the mobile phase can also be effective.[3][9]

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different HPLC column. A column with a different stationary phase chemistry or a smaller particle size may provide better resolution.

  • Employ Preparative Chromatography: For purifying larger quantities, preparative HPLC can be used to fractionate the mixture and isolate the pure catharanthine peak.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for isolating catharanthine?

A1: The leaves of the Catharanthus roseus plant are the most common starting material for the extraction of catharanthine and other vinca alkaloids.[6][8][10]

Q2: What are the most effective chromatographic techniques for purifying catharanthine?

A2: A combination of chromatographic techniques is often employed. Initial purification can be done using Vacuum Liquid Chromatography (VLC) on silica gel and aluminum oxide.[6] Final purification to high purity is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column.[2][3][4]

Q3: How can I confirm the purity of my final this compound product?

A3: HPLC is the standard method for determining the purity of this compound.[2][3] Purity is assessed by integrating the area of the catharanthine peak and comparing it to the total area of all peaks in the chromatogram. The identity of the peak can be confirmed by comparing its retention time with a certified reference standard and by using a photodiode array (PDA) detector to match the UV spectrum.[3][9]

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). If in solution, it should be stored at -80°C.[11] It is important to prevent repeated freeze-thaw cycles of solutions.[11]

Quantitative Data Summary

Table 1: Comparison of Catharanthine Extraction Yields

Extraction MethodSolvent SystemYield (mg/g DW)Reference
Negative-Pressure Cavitation80% Ethanol0.2843[8]
Ultrasonic ExtractionNot SpecifiedComparable to NPCE[8]
Maceration ExtractionNot SpecifiedLower than NPCE[8]
Heating Reflux ExtractionNot SpecifiedLower than NPCE[8]

Table 2: HPLC Parameters for Catharanthine Analysis

ParameterCondition 1Condition 2
Column Merck Chromolith Performance RP-18eHypersil BDS-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.1M Phosphate Buffer with 0.5% Glacial Acetic Acid (21:79, v/v), pH 3.5Eluent A: 5 mM Na₂HPO₄·2H₂O (pH 7.3):Acetonitrile:Methanol (60:23:17) Eluent B: 5 mM Na₂HPO₄·2H₂O (pH 7.3):Acetonitrile:Methanol (30:40:30)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 214 nm
Reference [3][9][10]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Catharanthine from C. roseus Leaves

  • Maceration: Moisten dried and powdered C. roseus leaves with a 2% tartaric acid solution for one hour.[7]

  • Initial Extraction: Add benzene to the moistened powder and shake for 30 minutes. Decant the benzene and repeat the extraction twice more. Combine the benzene extracts.[7]

  • Concentration: Concentrate the combined benzene extract in vacuo at 50°C.[7]

  • Acidification: Add a 2% tartaric acid solution to the concentrated extract and remove the remaining benzene in vacuo.[7]

  • Filtration: Filter the resulting acidic solution to remove any precipitates.[7]

  • Solvent Partitioning: Extract the filtrate with methylene chloride. The catharanthine, along with vindoline, will be in the organic phase.[6]

Protocol 2: Purification of Catharanthine by Column Chromatography

  • Column Preparation: Prepare a Vacuum Liquid Chromatography (VLC) column with a mixed bed of silica gel and aluminum oxide (1:1).[6]

  • Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate, followed by methanol.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Pool the fractions containing pure catharanthine and concentrate them in vacuo at a temperature below 50°C.

Protocol 3: Formation of this compound

  • Dissolution: Dissolve the purified catharanthine base in anhydrous ethanol at room temperature.[1]

  • pH Adjustment: Slowly add a 2% solution of sulfuric acid in anhydrous ethanol to the catharanthine solution with stirring until the pH reaches approximately 4.0.[1]

  • Crystallization: Allow the solution to stand, preferably at a reduced temperature (e.g., 4°C), to allow for the crystallization of this compound.

  • Harvesting: Collect the this compound crystals by filtration.

  • Drying: Wash the crystals with a small amount of cold anhydrous ethanol and dry them under a vacuum.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_salt_formation Step 3: Salt Formation start C. roseus Leaves acid_extraction Acid-Base Extraction start->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc_purification Preparative HPLC column_chromatography->hplc_purification purified_base Purified Catharanthine Base hplc_purification->purified_base dissolution Dissolve in Ethanol purified_base->dissolution ph_adjustment Add H2SO4 (pH 4) dissolution->ph_adjustment crystallization Crystallization ph_adjustment->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product Pure this compound filtration_drying->final_product

Caption: Experimental Workflow for this compound Isolation and Purification.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound cause1 Inefficient Extraction start->cause1 cause2 Co-eluting Impurities start->cause2 cause3 Product Degradation start->cause3 solution1a Optimize Extraction pH cause1->solution1a solution1b Change Extraction Solvent cause1->solution1b solution2a Optimize HPLC Mobile Phase cause2->solution2a solution2b Change HPLC Column cause2->solution2b solution2c Perform Recrystallization cause2->solution2c solution3a Control Temperature cause3->solution3a solution3b Protect from Light cause3->solution3b

Caption: Troubleshooting Logic for Low Purity of this compound.

References

Addressing matrix effects in the mass spectrometry of catharanthine.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the mass spectrometric analysis of catharanthine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of catharanthine mass spectrometry?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest, catharanthine.[1] These components can include salts, lipids, proteins, and other endogenous compounds from the biological or plant sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of catharanthine in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5]

Q2: What causes matrix effects?

A2: The primary cause of matrix effects is competition between catharanthine and co-eluting matrix components for ionization.[1] In electrospray ionization (ESI), for example, co-eluting compounds can compete for the available charge on the droplet surface or affect the efficiency of droplet evaporation, ultimately reducing the number of catharanthine ions that reach the mass analyzer (ion suppression).[4] In less common cases, some matrix components can improve ionization efficiency (ion enhancement).[2] Phospholipids are a notorious cause of matrix effects in plasma and serum samples.[6]

Q3: How do I know if my analysis is affected by matrix effects?

A3: Signs of matrix effects include poor reproducibility of results between different sample lots, inconsistent signal intensity for quality control (QC) samples, and a lack of accuracy.[3] To definitively identify and quantify these effects, you must perform specific experiments, such as the post-column infusion or post-extraction spike methods.[4][5][7]

Q4: What is the difference between an internal standard and a stable isotope-labeled internal standard (SIL-IS)?

A4: An internal standard (IS) is a compound structurally similar to the analyte, added in a known quantity to all samples, calibrators, and QCs. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[4][5] It is a version of catharanthine where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] Because a SIL-IS is chemically identical to catharanthine, it co-elutes perfectly and experiences the exact same ionization suppression or enhancement, allowing for highly accurate correction of matrix effects.[1][8] The use of deuterated analogues of Catharanthus alkaloids has been shown to remarkably improve the precision of analysis.[9]

Troubleshooting Guide

Issue 1: My catharanthine signal is low and/or highly variable across different samples.

  • Possible Cause: Ion suppression due to matrix effects. Co-eluting endogenous compounds from your sample matrix are likely interfering with catharanthine's ionization.

  • Solution:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][3] Simple protein precipitation (PPT) is often insufficient and can leave many matrix components, like phospholipids, in the extract.[6] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[10] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[6]

    • Optimize Chromatography: Adjust your chromatographic method to improve the separation between catharanthine and interfering peaks.[1][3] Modifying the mobile phase composition, extending the gradient duration, or switching to a different column chemistry can shift the retention time of catharanthine away from regions of high ion suppression.

    • Sample Dilution: If the catharanthine concentration is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[2][5]

Issue 2: How can I quantitatively measure the matrix effect in my assay?

  • Possible Cause: You need a systematic way to determine the degree of ion suppression or enhancement.

  • Solution:

    • Perform a Post-Extraction Spike Experiment: This is the most common method to quantify matrix effects. It involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean solvent.[2][5] A value significantly different from 100% indicates the presence of matrix effects. See the "Experimental Protocols" section for a detailed procedure.

    • Use the Post-Column Infusion Method: This qualitative technique helps identify at what points during the chromatographic run ion suppression occurs.[4][11] A constant flow of catharanthine solution is infused into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. Dips in the catharanthine signal baseline indicate retention times where matrix components are eluting and causing suppression.[12]

Issue 3: I am using an internal standard, but my results are still not reproducible.

  • Possible Cause: Your internal standard is not adequately compensating for the matrix effect. This can happen if you are using a structural analog that does not co-elute precisely with catharanthine or is affected differently by the matrix.

  • Solution:

    • Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., catharanthine-d4) is the ideal choice.[13] It has nearly identical physicochemical properties to catharanthine, ensuring it co-elutes and experiences the same degree of ionization suppression or enhancement.[1] This provides the most reliable correction for matrix-induced variations.[4]

    • Verify Co-elution: Ensure that your current internal standard has a retention time as close as possible to catharanthine. If they are separated chromatographically, they may be exposed to different matrix components as they elute, leading to poor correction.

Quantitative Data Summary

The choice of sample preparation method has a profound impact on reducing matrix effects. The following table summarizes typical performance characteristics of common extraction techniques.

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey Considerations
Protein Precipitation (PPT) High (>90%)LowFast and simple, but results in the least clean extract and is prone to significant matrix effects, especially from phospholipids.[6]
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)ModerateMore selective than PPT. Analyte recovery can be variable and the method is more labor-intensive.[6][10]
Solid-Phase Extraction (SPE) High (>85%)HighHighly effective at removing salts, proteins, and phospholipids, leading to a significant reduction in matrix effects.[1][14]
Mixed-Mode SPE High (>85%)Very HighProvides the cleanest extracts by utilizing multiple retention mechanisms (e.g., reversed-phase and ion exchange), dramatically reducing matrix effects.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Effect Factor (MEF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the standard solution of catharanthine and its internal standard into the final reconstitution solvent.

    • Set B (Post-Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, plant extract). After the final evaporation step, spike the catharanthine and internal standard into the dried extract before reconstitution.

    • Set C (Pre-Spike): Spike catharanthine and the internal standard into the blank matrix before performing the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze Samples: Inject all samples into the LC-MS system and record the peak areas for catharanthine and the internal standard.

  • Calculate the Matrix Effect Factor (MEF):

    • MEF (%) = (Peak Area from Set B / Peak Area from Set A) * 100

    • An MEF of 100% indicates no matrix effect.

    • An MEF < 100% indicates ion suppression.[11]

    • An MEF > 100% indicates ion enhancement.[11]

    • The internal standard-normalized MEF should be close to 1.0 if the IS is effectively compensating for the matrix effect.[12]

Protocol 2: Solid-Phase Extraction (SPE) for Catharanthine from Plasma

This is a general protocol using a mixed-mode cation exchange cartridge, which is effective for basic compounds like catharanthine.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.[14]

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Cartridge:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol. This step helps remove phospholipids and other interferences.

  • Elute Analyte: Elute catharanthine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS analysis.

Visualizations

G start Start: LC-MS/MS Analysis data_review Data Review: Poor Reproducibility or Accuracy? start->data_review decision Matrix Effect Suspected? data_review->decision assess_me Assess Matrix Effect (Post-Extraction Spike) decision->assess_me Yes end End: Report Results decision->end No mitigate Mitigate Matrix Effect assess_me->mitigate improve_prep Improve Sample Prep (SPE, LLE) mitigate->improve_prep optimize_lc Optimize Chromatography mitigate->optimize_lc use_sil Use SIL-IS mitigate->use_sil reanalyze Re-run Analysis improve_prep->reanalyze optimize_lc->reanalyze use_sil->reanalyze reanalyze->data_review

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_source ESI Droplet analyte Catharanthine Ion (+) detector Mass Spectrometer Detector analyte->detector Fewer Ions Reach Detector matrix Matrix Ion (+) competition Competition for Surface Charge & Evaporation signal Reduced Analyte Signal (Ion Suppression) detector->signal G start_node Select Sample Prep Method ppt Protein Precipitation (PPT) start_node->ppt Need: Speed Matrix: Simple lle Liquid-Liquid Extraction (LLE) start_node->lle Need: Moderate Selectivity spe Solid-Phase Extraction (SPE) start_node->spe Need: High Purity Matrix: Complex

References

Technical Support Center: Optimizing Catharanthine-Mediated Biotransformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of catharanthine-mediated biotransformations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during catharanthine production and biotransformation experiments.

Q1: My catharanthine yield is consistently low. What are the primary factors I should investigate?

Low yields in catharanthine production, whether in cell cultures or semi-synthetic systems, can stem from multiple factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate include:

  • Suboptimal Reaction Conditions: The efficiency of enzymatic or chemical reactions is highly sensitive to pH, temperature, and agitation speed.[1][2]

  • Enzyme-Related Issues: Problems can include low enzyme concentration, inhibition of enzyme activity, or improper enzyme kinetics.[1][3]

  • Precursor and Substrate Limitations: The biosynthesis of catharanthine is a complex, multi-step process. A lack of essential precursors like tryptophan or secologanin can create a bottleneck.[4][5]

  • Cell Culture Health and Growth Phase: For cell culture systems, alkaloid production is often uncoupled from cell growth. Maximum accumulation may occur during a specific growth phase (e.g., the end of the exponential phase).[6][7]

  • Inefficient Extraction and Purification: The methods used to isolate and purify catharanthine can significantly impact the final measured yield.[2][8][9]

  • Instability of Intermediates: The catharanthine biosynthetic pathway involves several unstable intermediates that can degrade non-enzymatically, leading to dead-end products and reduced yield.[10][11]

Q2: How can I optimize the reaction conditions for better yield?

Optimizing process parameters is a critical step. Key variables to consider include pH, temperature, and agitation.

  • pH: The pH of the reaction medium affects both enzyme activity and the stability of alkaloids. For the semi-synthesis of vinblastine from catharanthine and vindoline, for example, the yield was found to be highest when the pH was adjusted to 8.3.[2]

  • Temperature: Enzymatic reactions have an optimal temperature. For many Catharanthus roseus cell cultures, the optimal temperature for growth is around 27.5°C.[12] However, the optimal temperature for the specific biotransformation may differ and should be determined empirically.

  • Agitation Speed: In bioreactors or shake flasks, agitation affects the mixing and mass transfer of gases and nutrients. However, excessive agitation can cause shear stress, damaging cells or deactivating enzymes.[1] It is often observed that product yield passes through a maximum as agitation speed is varied.[1]

Q3: My cell cultures are growing well, but catharanthine production remains low. Why?

This is a common issue where primary metabolism (growth) is favored over secondary metabolism (alkaloid production).

  • Growth Phase Dependency: The accumulation of terpene indole alkaloids (TIAs) like catharanthine is often not correlated with biomass production. Maximum accumulation frequently occurs at the end of the exponential growth phase.[6][7] Harvesting or applying elicitors at the correct time is crucial.

  • Hormonal Influence: Plant growth regulators in the culture medium can significantly impact alkaloid biosynthesis. For instance, gibberellic acid (GA) has been shown to have a negative influence on the accumulation of catharanthine.[13]

  • Lack of Elicitation: The production of secondary metabolites is often a defense response. Applying elicitors (stress-inducing compounds) can stimulate the biosynthetic pathway.

Q4: What are effective elicitation strategies to boost catharanthine production?

Elicitation is a powerful technique to stimulate secondary metabolite production.[14]

  • Biotic/Abiotic Elicitors: Fungal elicitors have been widely used.[14] Abiotic elicitors like UV-B irradiation and chitooligosaccharides have also proven effective.[14][15]

  • Elicitor Concentration and Timing: The effect is highly dependent on the elicitor concentration and the timing of its application. For example, treatment with 0.1 μg/mL of 3 kDa chitooligosaccharides resulted in a 141.54% increase in catharanthine content in C. roseus leaves.[15] The best time for elicitor stimuli is often the end of the exponential growth phase.[7]

Q5: How can I improve the extraction and purification of catharanthine from my samples?

An efficient extraction and purification protocol is essential for obtaining accurate yield measurements and a pure product.

  • Extraction Method: Acidic aqueous extraction is commonly used, as alkaloids form soluble salts at low pH, which also enhances their stability.[8] Other methods like hot ethanolic extraction or negative-pressure cavitation extraction (NPCE) have also been developed and optimized.[9][16]

  • Purification Steps: Crude extracts are complex mixtures. Purification often involves precipitating alkaloids as complexes (e.g., embonates) followed by chromatographic techniques like preparative Thin Layer Chromatography (pTLC) or column chromatography.[2][16][17]

  • Quantification: Accurate quantification is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][9][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: Effects of Elicitors and Precursors on Catharanthine Yield

TreatmentPlant SystemCatharanthine Yield/IncreaseReference
0.1 μg/mL 3 kDa ChitooligosaccharidesC. roseus leaves141.54% increase[15]
150 mg/L TryptophanC. roseus cell aggregates2261.68 ± 17.05 mg/g Dry Weight (DW) on day 14[5]
Red LED Light + Plasma Activated Water (PAW)C. roseus plants64.1 ± 1.5 μg g⁻¹ DW (94.2% higher than Red Light alone)[18]
UV-B IrradiationC. roseus cell cultureSignificant increase in accumulation[14]

Table 2: Optimized Parameters for Biotransformation and Extraction

ParameterProcessOptimal Value/ConditionReference
pHSemi-synthesis of Vinblastine8.3[2]
Extraction SolventNegative-Pressure Cavitation Extraction (NPCE)80% Ethanol[9]
Negative PressureNPCE-0.075 MPa[9]
Solid to Liquid RatioNPCE1:20[9]
Harvest TimeC. roseus hairy roots (Line LP10)Day 32 (end of exponential phase)[6]

Key Experimental Protocols

Protocol 1: Elicitation with Chitooligosaccharides

This protocol is based on the methodology described for enhancing vindoline and catharanthine accumulation in C. roseus leaves.[15]

  • Preparation of Elicitor Stock Solution: Prepare a stock solution of 3 kDa chitooligosaccharides. Dissolve the powder in sterile deionized water to a concentration of 1 mg/mL.

  • Preparation of Working Solutions: From the stock, prepare working solutions at concentrations of 0.01 μg/mL, 0.1 μg/mL, 1 μg/mL, and 10 μg/mL by serial dilution in sterile deionized water. A control solution should consist of sterile deionized water only.

  • Application: Spray the leaves of healthy, mature C. roseus plants with the different concentrations of chitooligosaccharides until the leaf surfaces are uniformly wet. Apply the treatment at a consistent time of day.

  • Incubation and Harvest: Grow the treated plants under standard conditions. Harvest the leaves at specified time points post-treatment for analysis.

  • Analysis: Process the harvested leaves for alkaloid extraction and quantify catharanthine content using HPLC.[15]

Protocol 2: Acidic Extraction of Catharanthine

This protocol is adapted from a simplified procedure for extracting indole alkaloids for semi-synthetic processes.[2][8]

  • Sample Preparation: Use dried and powdered leaf material from C. roseus.

  • Extraction: Suspend the powdered leaves in an aqueous 0.1 M HCl solution. Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow the alkaloids to form soluble hydrochloride salts.

  • Filtration: Filter the mixture to separate the solid plant debris from the acidic liquid extract containing the alkaloids.

  • Precipitation (Optional): To selectively precipitate alkaloids, adjust the pH of the acidic extract. For instance, adding an alkaline solution of embonic acid can precipitate catharanthine and vindoline as insoluble embonates around pH 5.[8]

  • Purification: The crude extract or the re-dissolved precipitate can be further purified using column chromatography or preparative TLC.[16][17]

  • Quantification: Analyze the final purified fractions using HPLC or LC-MS/MS to determine the concentration of catharanthine.[7][9]

Visualizations: Workflows and Pathways

Diagram 1: General Experimental Workflow

This diagram outlines the typical workflow for a catharanthine production experiment using cell cultures and elicitation.

G A 1. Cell Culture Initiation & Growth B 2. Application of Elicitor/Precursor A->B C 3. Incubation Period B->C D 4. Harvest Biomass (Cells & Medium) C->D E 5. Extraction of Crude Alkaloids D->E F 6. Purification (e.g., HPLC, TLC) E->F G 7. Quantification & Analysis (LC-MS) F->G

References

Validation & Comparative

A Comparative Analysis of Catharanthine Content in Different Catharanthus Species

Author: BenchChem Technical Support Team. Date: November 2025

Catharanthine, a prominent terpenoid indole alkaloid, is a crucial precursor for the synthesis of the potent anti-cancer drugs vinblastine and vincristine. Found within the plant genus Catharanthus, the concentration of this valuable compound varies significantly among different species and cultivars. This guide provides a comparative analysis of catharanthine content across various Catharanthus species, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting optimal biological sources for catharanthine extraction.

Quantitative Comparison of Catharanthine Content

The catharanthine content in the leaves of various Catharanthus species and cultivars is summarized in the table below. Data is presented as milligrams of catharanthine per gram of dry leaf weight (mg/g DW), unless otherwise noted.

Species/CultivarCatharanthine Content (mg/g DW)Reference(s)
Catharanthus roseus
Pacifica Polka Dot3.79[1]
Pacifica Peach2.903 ± 0.384[2]
Cooler Pink0.9[1]
AlbusHigher than Ocellatus and Roseus[3]
OcellatusLower than Albus[3]
RoseusLowest among Albus and Ocellatus[3]
In vivo plant (unspecified cultivar)0.186
Callus culture (unspecified cultivar)0.974
Catharanthus trichophyllus Large differences in alkaloid profiles compared to C. roseus; catharanthine not detected in roots.[2]

It is evident from the data that significant variations in catharanthine content exist, not only between different species but also among cultivars of the same species. Notably, Catharanthus roseus 'Pacifica Polka Dot' and 'Pacifica Peach' have been identified as high-yielding varieties. In contrast, limited quantitative data is available for other species like Catharanthus trichophyllus, although studies indicate substantial differences in their alkaloid profiles when compared to C. roseus.

Experimental Protocols

The quantification of catharanthine is typically achieved through a combination of extraction and chromatographic techniques. Below are detailed methodologies for these key experiments.

Extraction of Catharanthine from Plant Material

This protocol outlines a common method for extracting catharanthine from dried leaf samples.

Materials:

  • Dried and finely powdered leaf samples of Catharanthus species

  • Methanol

  • Tartaric acid (1%)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend a known weight (e.g., 1.5 g) of the powdered leaf sample in a solution of methanol and 1% tartaric acid (55:45 v/v).

  • Agitate the suspension for 90 minutes at room temperature.

  • Filter the suspension to separate the extract from the solid plant material.

  • Evaporate the methanol from the filtrate using a rotary evaporator.

  • Alkalinize the remaining aqueous solution to a pH of 9-10.

  • Perform a liquid-liquid extraction twice with chloroform.

  • Combine the chloroform extracts and dry over anhydrous Na₂SO₄.

  • Filter the dried extract and concentrate to dryness. The residue contains the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of catharanthine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 25 mM ammonium acetate buffer containing 0.1% triethylamine (e.g., 15:45:40 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 297 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Dissolve the dried alkaloid extract in a known volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Identify the catharanthine peak based on the retention time of a certified catharanthine standard.

  • Quantify the amount of catharanthine by comparing the peak area of the sample with a standard curve generated from known concentrations of the catharanthine standard.

Visualizing the Workflow and Biosynthesis

To better understand the experimental process and the biological origin of catharanthine, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Dried & Powdered Leaves extraction_step Extraction & Filtration plant_material->extraction_step extraction_solvent Methanol/Tartaric Acid extraction_solvent->extraction_step evaporation Methanol Evaporation extraction_step->evaporation alkalinization Alkalinization evaporation->alkalinization chloroform_extraction Chloroform Extraction alkalinization->chloroform_extraction drying Drying & Concentration chloroform_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract dissolution Dissolve in Mobile Phase crude_extract->dissolution filtration Syringe Filtration dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection quantification Quantification hplc_injection->quantification

Experimental workflow for catharanthine analysis.

Catharanthine_Biosynthesis cluster_pathway Terpenoid Indole Alkaloid Biosynthesis GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine Stemmadenine Stemmadenine Strictosidine->Stemmadenine Multiple Steps Catharanthine Catharanthine Stemmadenine->Catharanthine

Simplified biosynthetic pathway of catharanthine.

References

A Comparative Analysis of Synthetic vs. Natural Catharanthine: Validating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetic and natural catharanthine, a key precursor to the potent anticancer agent vinblastine. While chemical synthesis offers a scalable and potentially more sustainable source of catharanthine compared to extraction from Catharanthus roseus, rigorous validation of its biological equivalence to the natural product is paramount for its application in research and drug development. This document outlines the known biological activities of catharanthine, presents experimental protocols for their validation, and provides a framework for comparing the efficacy of catharanthine from both sources.

Biological Activities of Catharanthine

Catharanthine exhibits a range of biological activities, primarily centered around its anticancer and antimicrobial properties. It also demonstrates effects on the central nervous and cardiovascular systems. The primary mechanism of its anticancer effect is through the disruption of microtubule dynamics, a critical process in cell division.

Biological ActivityDescriptionQuantitative Data (Natural Catharanthine)
Anticancer Activity Catharanthine inhibits the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells.[1][2] It has shown cytotoxic effects against various cancer cell lines.[3][4]IC50 value of 60 μg/mL against human colorectal carcinoma cells (HCT-116).[3]
Antimicrobial Activity Catharanthine has demonstrated inhibitory effects against various pathogenic bacteria and fungi.Zone of inhibition of 25 mm against Staphylococcus sp. at a concentration of 100 mg/ml.
Neurological Activity It has been shown to interact with nicotinic acetylcholine receptors and voltage-gated calcium channels.
Cardiovascular Effects Studies have indicated that catharanthine can induce vasodilation and affect heart rate.

Experimental Protocols for Biological Activity Validation

To validate the biological activity of synthetic catharanthine and compare it to its natural counterpart, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Cytotoxicity Assay using MTT Method

This assay determines the concentration of a substance that is required to reduce the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Natural and Synthetic Catharanthine stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cancer cells at a density of 2.0 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of both natural and synthetic catharanthine in RPMI 1640 medium.

  • Replace the existing medium in the wells with the medium containing the different concentrations of catharanthine. Include a vehicle control (medium with the same concentration of solvent used to dissolve catharanthine) and a negative control (medium only).

  • Incubate the plates for 48 hours.[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Calculate the percentage of cell inhibition for each concentration and determine the IC50 value by plotting the percent inhibition versus the concentration.[3]

Antimicrobial Assay using Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the substance.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Nutrient agar plates

  • Sterile filter paper discs

  • Natural and Synthetic Catharanthine stock solutions

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate.

  • Impregnate sterile filter paper discs with known concentrations of natural and synthetic catharanthine.

  • Place the discs on the surface of the inoculated agar plate. Also, place the positive and negative control discs.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Natural and Synthetic Catharanthine stock solutions

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare a reaction mixture containing purified tubulin, polymerization buffer, and GTP.

  • Add different concentrations of natural or synthetic catharanthine to the reaction mixture. Include a positive control (e.g., vincristine) and a negative control (solvent).

  • Add the fluorescent reporter dye, which increases in fluorescence upon binding to polymerized microtubules.

  • Monitor the change in fluorescence over time at 37°C using a fluorometer.

  • The rate and extent of tubulin polymerization can be determined from the fluorescence readings. A decrease in the rate or extent of polymerization indicates an inhibitory effect.

Visualizing Key Processes

To better understand the context of catharanthine's biological activity, the following diagrams illustrate its biosynthetic origin and a typical experimental workflow.

catharanthine_biosynthesis GPP Geranyl Diphosphate Strictosidine Strictosidine GPP->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Strictosidine->Vindoline Multiple Steps Vinblastine Vinblastine Catharanthine->Vinblastine Vindoline->Vinblastine

Caption: Simplified biosynthetic pathway of catharanthine and its coupling to form vinblastine.

experimental_workflow cluster_synthesis Source of Catharanthine cluster_validation Biological Activity Validation cluster_comparison Comparative Analysis Natural Natural Extraction (C. roseus) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Natural->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Natural->Antimicrobial Tubulin Tubulin Polymerization Assay Natural->Tubulin Synthetic Chemical Synthesis Synthetic->Cytotoxicity Synthetic->Antimicrobial Synthetic->Tubulin Data Data Analysis (e.g., IC50 values, Zone of Inhibition) Cytotoxicity->Data Antimicrobial->Data Tubulin->Data Equivalence Determination of Bioequivalence Data->Equivalence

Caption: Experimental workflow for validating and comparing the biological activity of synthetic versus natural catharanthine.

Conclusion

The validation of the biological activity of synthetic catharanthine is a critical step in its adoption as a viable alternative to the natural product. By employing standardized and rigorous experimental protocols, researchers can confidently assess the bioequivalence of synthetic catharanthine. Assuming a high degree of purity and correct stereochemical configuration, it is anticipated that synthetic catharanthine will exhibit biological activities identical to its natural counterpart. This opens the door for more consistent and scalable research into the therapeutic potential of catharanthine and its derivatives, ultimately contributing to advancements in drug discovery and development.

References

Comparison of different analytical methods for catharanthine quantification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catharanthine, a key terpenoid indole alkaloid precursor to the anticancer drugs vinblastine and vincristine, necessitates accurate and precise quantification in various matrices, from plant extracts to biological fluids. The selection of an appropriate analytical method is paramount for achieving reliable results in research, quality control, and drug development. This guide provides an objective comparison of common analytical techniques used for catharanthine quantification, supported by experimental data and detailed protocols.

At a Glance: Performance of Analytical Methods

The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of catharanthine.

ParameterHPLC-UVUPLC-MSLC-MS/MS
Linearity Range 0.25 - 25 µg/mL[1][2]1.00 - 6250.0 ng/mL[3]0.5 - 1000 ng/mL
Limit of Detection (LOD) 10 µg/mL[1][2]0.10 - 0.70 ng/mL[3]0.039 - 0.583 ng/mL[4]
Limit of Quantification (LOQ) 32 µg/mL[1][2]0.16 - 0.70 ng/mL[3]0.118 - 1.767 ng/mL[4]
Accuracy (% Recovery) 98%[1][2]88.0 - 111.8%[3]99.63 - 104.30%[4]
Precision (%RSD) 1.33%[1][2]1.25 - 7.81%[3]0.23 - 2.90%[4]
Analysis Time ~20 min[5]~6 min[3]Variable

General Analytical Workflow

The quantification of catharanthine from a sample matrix typically follows a standardized workflow, from sample preparation to data analysis. The following diagram illustrates the key stages involved.

Analytical Workflow for Catharanthine Quantification cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Extraction Extraction Purification Purification/Cleanup Extraction->Purification Concentration Concentration Purification->Concentration Chromatography Chromatographic Separation (HPLC, UPLC, GC) Concentration->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for catharanthine quantification.

In-Depth Method Comparison

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of catharanthine. It offers good precision and accuracy for relatively high concentration samples.

Advantages:

  • Cost-effective and readily available instrumentation.

  • Simple method development and operation.

  • High precision and accuracy for routine analysis.

Limitations:

  • Lower sensitivity compared to mass spectrometry-based methods, making it less suitable for trace-level analysis.

  • Potential for interference from co-eluting compounds in complex matrices.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. This technique provides a significant improvement in both speed and detection limits over traditional HPLC-UV.

Advantages:

  • High throughput due to shorter analysis times.[3]

  • Excellent sensitivity and selectivity.

  • Provides molecular weight information, aiding in compound identification.

Limitations:

  • Higher initial instrument cost and maintenance expenses.

  • Matrix effects can influence ionization efficiency and require careful management.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. By utilizing multiple reaction monitoring (MRM), it can selectively detect and quantify catharanthine even in highly complex matrices with minimal interference.

Advantages:

  • Unparalleled sensitivity and selectivity.

  • High degree of specificity, virtually eliminating interferences.

  • Provides structural information for definitive compound identification.

Limitations:

  • Highest instrument and operational costs.

  • Requires specialized expertise for method development and data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for catharanthine analysis due to the compound's relatively low volatility, GC-MS can be employed.[6][7] Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

Advantages:

  • Excellent chromatographic resolution.

  • Provides valuable structural information from mass spectra.

Limitations:

  • Limited applicability to non-volatile and thermally labile compounds like catharanthine without derivatization.

  • Potential for degradation of the analyte at high temperatures.

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)
  • Extraction: Powdered and dried plant material is typically extracted with an organic solvent such as methanol or ethanol.[8] The extraction can be performed at room temperature or with heating, and multiple extraction cycles are often employed to ensure complete recovery.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning to separate the alkaloids. The extract is acidified to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent to remove impurities. The pH of the aqueous layer is then raised with a base to deprotonate the alkaloids, which are then extracted into an organic solvent.

  • Purification and Concentration: The organic extract containing the alkaloids may be further purified using techniques like solid-phase extraction (SPE). The final extract is then evaporated to dryness and reconstituted in a suitable solvent for analysis.

HPLC-UV Method
  • Column: A reversed-phase C18 column is commonly used.[1][2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typical.[1][2]

  • Flow Rate: A flow rate of around 1.0 - 1.2 mL/min is generally used.[1][2]

  • Detection: UV detection is performed at a wavelength where catharanthine exhibits strong absorbance, typically around 254 nm.[1][2]

UPLC-MS Method
  • Column: A sub-2 µm particle size C18 column is used for high-resolution separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid, is often employed to improve peak shape and ionization efficiency.[3]

  • Flow Rate: A lower flow rate, typically in the range of 0.2 - 0.5 mL/min, is used with UPLC systems.

  • Mass Spectrometry: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode. Quantification is often performed using selected ion monitoring (SIM) of the protonated molecular ion of catharanthine.[3]

LC-MS/MS Method
  • Chromatography: Similar to the UPLC-MS method, a high-efficiency LC separation is performed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for tandem MS analysis. The precursor ion (the protonated molecular ion of catharanthine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This MRM transition provides very high selectivity and sensitivity.[4][9]

Conclusion

The choice of an analytical method for catharanthine quantification depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective option for routine analysis of samples with relatively high concentrations of catharanthine. For high-throughput screening and analysis of samples with lower concentrations, UPLC-MS offers significant advantages in terms of speed and sensitivity. When the utmost sensitivity and selectivity are required, particularly for trace-level quantification in complex matrices, LC-MS/MS is the method of choice. While GC-MS is a powerful analytical tool, its application for catharanthine is less straightforward and may require derivatization. Researchers should carefully consider the performance characteristics, cost, and available expertise when selecting the most appropriate method for their needs.

References

In Vivo Validation of Catharanthine Derivatives: A Comparative Guide to Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic effects of catharanthine derivatives, focusing on their anti-cancer, anti-diabetic, and neuroprotective properties. The information is compiled from preclinical studies to support further research and development in this critical area of pharmacology.

Anti-Cancer Effects: Targeting Cell Division

Catharanthine derivatives, particularly the vinca alkaloids, are well-established anti-cancer agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells.

Comparative Efficacy of Catharanthine Derivatives in Preclinical Cancer Models
DerivativeCancer ModelAnimal ModelDosageRoute of AdministrationTumor Growth Inhibition (TGI) / EfficacyReference
Vindesine Human Colorectal Tumor XenograftAthymic Mice2.5 mg/kg-50% growth inhibition[1]
Vinorelbine Glioma Xenografts (D-456 MG, D-245 MG)Athymic Nude Mice11 mg/kg-Significant growth delays (9.8 to 28.5 days)[2]
Vinorelbine (+ Radiation) Lung Adenocarcinoma Xenograft (973 cells)Male Nude Mice2 mg/kgIntraperitoneal28-day tumor growth delay (in combination with 20Gy radiation)[3]
Vinblastine (in combination with Astragalus saponins) Human Colon Cancer Xenograft (LoVo cells)---Sustained regression of tumor growth[4]

Note: TGI data can vary significantly based on the cancer cell line, animal model, and treatment regimen. The data presented here is a snapshot from specific studies.

Experimental Protocols: Anti-Cancer Studies

Human Tumor Xenograft Model (General Protocol)

  • Cell Culture: Human cancer cell lines (e.g., colorectal, glioma, lung adenocarcinoma) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are used to prevent rejection of the human tumor cells.[5]

  • Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The catharanthine derivative or vehicle control is administered via the specified route (e.g., intravenously, intraperitoneally) at the indicated dosage and schedule.[7][8]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay and survival analysis.[2]

Signaling Pathway: Microtubule Disruption

Vinca alkaloids bind to β-tubulin and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing the cell to arrest in the M-phase of the cell cycle and subsequently undergo apoptosis.[9][10][11]

Catharanthine_Derivatives Catharanthine Derivatives Tubulin β-Tubulin Catharanthine_Derivatives->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Catharanthine_Derivatives->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Mechanism of Anti-Cancer Action

Anti-Diabetic Effects: Modulating Glucose Metabolism

Extracts of Catharanthus roseus, the plant from which catharanthine is derived, have demonstrated hypoglycemic effects in preclinical models of diabetes. The underlying mechanism is thought to involve the regulation of key enzymes in glucose metabolism and the insulin signaling pathway.

Comparative Efficacy of C. roseus Extracts in Preclinical Diabetes Models
ExtractAnimal ModelDosageRoute of AdministrationReduction in Blood GlucoseReference
Dichloromethane:Methanol (1:1) Extract Streptozotocin-induced Diabetic Rats500 mg/kgOral57.6% after 15 days[12][13]
C. roseus Leaf Powder Streptozotocin-induced Diabetic Rats100 mg/kgOral77.7% after 60 days[14]

Note: The active constituents responsible for the anti-diabetic effects in these extracts are multifactorial and may include various alkaloids in addition to catharanthine.

Experimental Protocols: Anti-Diabetic Studies

Streptozotocin (STZ)-Induced Diabetic Rat Model (General Protocol)

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells. A typical dose is 40-60 mg/kg body weight.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment: Diabetic rats are divided into groups and treated orally with the C. roseus extract or a standard anti-diabetic drug (e.g., metformin) for a specified period.

  • Efficacy Evaluation: Blood glucose levels are monitored throughout the study. At the end of the study, other parameters such as plasma insulin levels, lipid profiles, and the activities of glucose-metabolizing enzymes in the liver may also be assessed.[12][14]

Signaling Pathway: Insulin Signaling Regulation

Alkaloids from Catharanthus roseus have been shown to inhibit protein tyrosine phosphatase-1B (PTP-1B). PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, these alkaloids can enhance insulin sensitivity and promote glucose uptake.[15][16][17]

CR_Alkaloids C. roseus Alkaloids PTP1B PTP-1B CR_Alkaloids->PTP1B Inhibits Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor Dephosphorylates (Inactivates) Insulin_Signaling Insulin Signaling Insulin_Receptor->Insulin_Signaling Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake

Anti-Diabetic Signaling Pathway

Neuroprotective Effects: A Frontier of Investigation

The neuroprotective potential of catharanthine and its derivatives is an emerging area of research. While direct in vivo evidence for catharanthine is still limited, related compounds and derivatives of other alkaloids have shown promise in preclinical models of neurodegenerative diseases. The proposed mechanisms often involve the modulation of signaling pathways related to neuronal survival, inflammation, and oxidative stress.

Preclinical Evidence for Neuroprotection by Related Compounds

While specific in vivo data for catharanthine derivatives in neuroprotection is not yet robustly available in the reviewed literature, studies on other alkaloid derivatives provide a rationale for future investigations. For instance, novel triazine and isoalloxazine derivatives have demonstrated neuroprotective effects in rodent models of Alzheimer's disease by activating the Wnt/β-catenin signaling pathway.[18][19] These studies highlight the potential for developing catharanthine-based compounds that target similar pathways.

Experimental Protocols: Neuroprotection Studies

Rodent Models of Alzheimer's Disease (General Protocol)

  • Animal Model: Mice or rats are used.

  • Induction of Pathology: Alzheimer's-like pathology can be induced by intracerebroventricular injection of amyloid-beta (Aβ) peptides or by using transgenic mouse models that overexpress proteins associated with the disease. Another model involves inducing amnesia with scopolamine.[18]

  • Treatment: Animals are treated with the test compound over a specified period.

  • Efficacy Evaluation: Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance tests. At the end of the study, brain tissue is analyzed for markers of neurodegeneration, such as Aβ plaque load, tau hyperphosphorylation, and neuronal loss. Biochemical assays for oxidative stress and inflammation are also common.[18][19]

Postulated Signaling Pathway: Wnt/β-Catenin Activation

Activation of the Wnt/β-catenin signaling pathway is known to promote neuronal survival and synaptic function. Some novel synthetic compounds have been shown to exert their neuroprotective effects by modulating this pathway. This provides a potential therapeutic target for the development of catharanthine derivatives for neurodegenerative diseases.

Hypothetical_Derivative Hypothetical Catharanthine Derivative Wnt_Pathway Wnt Signaling Pathway Hypothetical_Derivative->Wnt_Pathway Activates GSK3B GSK-3β Wnt_Pathway->GSK3B Inhibits Beta_Catenin β-Catenin GSK3B->Beta_Catenin Degrades Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Promotes Neuronal_Survival Neuronal Survival Gene_Transcription->Neuronal_Survival

Postulated Neuroprotective Pathway

This guide summarizes the current state of in vivo research on the therapeutic effects of catharanthine derivatives. While the anti-cancer properties are well-documented, the anti-diabetic and neuroprotective potentials represent exciting and less explored avenues for future drug discovery and development. The provided experimental frameworks and signaling pathways offer a foundation for designing new studies to further validate and expand upon these findings.

References

Comparative study of the extraction methods for indole alkaloids.

Author: BenchChem Technical Support Team. Date: November 2025

Indole alkaloids represent a large and structurally diverse family of secondary metabolites found in numerous plant species. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological activities, including anti-cancer, anti-hypertensive, and anti-malarial properties. The efficient extraction of these valuable compounds from plant matrices is a critical first step in their isolation, identification, and subsequent development into therapeutic agents.

This guide provides a comparative overview of various extraction methods for indole alkaloids, from traditional techniques to modern, more efficient approaches. It includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to assist researchers in selecting the most suitable method for their specific needs.

Conventional Extraction Methods

Traditional methods for the extraction of indole alkaloids are primarily based on the principle of solid-liquid extraction using organic solvents. While these methods are often simple to implement, they can be time-consuming and require large volumes of solvents.

Maceration

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent at room temperature for an extended period. The process relies on the slow diffusion of the alkaloids from the plant cells into the solvent.

Experimental Protocol: Maceration of Indole Alkaloids from Rauvolfia nukuhivensis

  • Preparation of Plant Material: The dried bark of Rauvolfia nukuhivensis is ground into a fine powder to increase the surface area for extraction.[1]

  • Extraction: The ground bark is immersed in ethanol in a sealed container at room temperature for 16 hours.[1]

  • Filtration: The mixture is then filtered to separate the solid plant residue from the liquid extract.

  • Concentration: The solvent is evaporated from the filtrate, typically using a rotary evaporator, to yield the crude indole alkaloid extract.[1]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a fresh portion of the heated solvent. This continuous process allows for a more efficient extraction compared to maceration.

Experimental Protocol: Soxhlet Extraction of Indole Alkaloids from Catharanthus roseus

  • Preparation of Plant Material: Dried and powdered leaves of Catharanthus roseus are placed in a porous thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted onto a flask containing the extraction solvent (e.g., dichloromethane) and below a condenser.[2]

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.

  • Siphoning: Once the solvent reaches a certain level in the thimble, it is siphoned back into the boiling flask, carrying the extracted alkaloids with it. This cycle is repeated for a specified duration (e.g., 16 hours for vindoline).[2]

  • Concentration: After the extraction is complete, the solvent is evaporated to yield the crude alkaloid extract.

Modern Extraction Methods

Modern extraction techniques have been developed to overcome the limitations of conventional methods, offering advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing the release of intracellular contents, including alkaloids.

Experimental Protocol: Ultrasound-Assisted Extraction of Indole Alkaloids from Catharanthus roseus

  • Sample Preparation: Powdered leaves of Catharanthus roseus are mixed with a suitable solvent, such as an ionic liquid aqueous solution.[3]

  • Sonication: The mixture is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe.

  • Parameter Optimization: Key parameters such as soak time, solid-liquid ratio, ultrasound power, and extraction time are optimized to maximize the yield of vindoline, catharanthine, and vinblastine.[3] Extraction times can be significantly reduced to 0.5 to 4 hours compared to conventional methods.[3]

  • Separation: The extract is then separated from the solid residue by filtration or centrifugation.

  • Analysis: The concentration of indole alkaloids in the extract is determined using analytical techniques like HPLC.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material. The rapid and localized heating of water molecules within the plant cells leads to a buildup of pressure, causing the cell walls to rupture and release the target compounds into the solvent. This technique significantly reduces extraction times, often to a matter of minutes.[4]

Experimental Protocol: Microwave-Assisted Extraction of Alkaloids from Stephania cepharantha

  • Sample Preparation: Dried and powdered Stephania cepharantha is mixed with an acidic solvent (e.g., 0.01 mol/L HCl).[4]

  • Microwave Irradiation: The mixture is heated in a microwave extractor at a specific power (e.g., 100 W) and temperature (e.g., 60°C) for a short duration (e.g., 2 minutes).[4]

  • Filtration and Purification: The extract is filtered, and the filtrate can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[4]

  • Quantification: The alkaloid content is quantified by HPLC.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (SC-CO2) is a commonly used solvent due to its non-toxic, non-flammable nature and tunable solvating power. By modifying the pressure and temperature, the selectivity of the extraction can be controlled.

Experimental Protocol: Supercritical Fluid Extraction of Indole Alkaloids from Catharanthus roseus

  • Sample Preparation: Dried and powdered leaves of Catharanthus roseus are packed into an extraction vessel.[5]

  • SFE System: Carbon dioxide is pressurized and heated to a supercritical state and then passed through the extraction vessel. Modifiers like methanol can be added to the CO2 to increase the solubility of polar alkaloids.[2]

  • Extraction Parameters: The extraction is performed under optimized conditions of pressure (e.g., 250 bar), temperature (e.g., 80°C), modifier concentration (e.g., 6.6 vol% methanol), and dynamic extraction time (e.g., 40 minutes) to achieve the best recovery of catharanthine.[2]

  • Separation: The pressure of the supercritical fluid is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted alkaloids to precipitate.

  • Collection and Analysis: The precipitated extract is collected and analyzed by HPLC-MS.

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction is a green and efficient method that employs specific enzymes, such as cellulases and pectinases, to break down the plant cell wall components. This enzymatic hydrolysis increases the permeability of the cell wall, facilitating the release of intracellular metabolites into the extraction solvent.

Experimental Protocol: Enzyme-Assisted Negative Pressure Cavitation Extraction (E-NPCE) of Indole Alkaloids from Catharanthus roseus

  • Enzymatic Hydrolysis: Powdered leaves of Catharanthus roseus are incubated with a specific amount of an enzyme mixture (e.g., cellulase and pectinase) in a buffer solution with optimized pH (e.g., 4.73) and temperature (e.g., 35.87°C) for a specific duration (e.g., 8.62 hours).

  • Negative Pressure Cavitation Extraction: Following enzymatic treatment, the extraction is carried out using a negative pressure cavitation extractor with a suitable solvent (e.g., 80% ethanol) under optimized negative pressure.

  • Separation and Analysis: The extract is filtered, and the yields of vindoline, catharanthine, vincristine, vinblastine, and anhydrovinblastine are determined by HPLC. This combined method has been shown to significantly increase the extraction yields compared to standard negative pressure cavitation extraction.

Comparative Analysis of Extraction Methods

The choice of an extraction method depends on several factors, including the nature of the plant material and the target alkaloids, the desired yield and purity, the available resources, and environmental considerations. The following tables summarize the performance of different extraction methods for indole alkaloids based on published experimental data.

Table 1: Comparison of Extraction Methods for Indole Alkaloids from Catharanthus roseus

Extraction MethodTarget AlkaloidYield/RecoveryExtraction TimeSolventReference
Soxhlet ExtractionVindolineGood Recovery16 hoursDichloromethane[2]
Supercritical Fluid Extraction (SFE)Catharanthine100% Recovery40 minutesSC-CO2 with 6.6% Methanol[2]
Solid-Liquid Extraction with Sonication3',4'-anhydrovinblastineGood Recovery3 hours0.5 M H2SO4 and Methanol (3:1)[2]
Ultrasound-Assisted Extraction (UAE) with Ionic LiquidsVindoline, Catharanthine, VinblastineHigh Efficiency0.5 - 4 hours[Amim]Br solution[3]

Table 2: General Comparison of Alkaloid Extraction Methods from Various Medicinal Plants

Extraction MethodAverage Alkaloid Yield (%)Average Purity (%)Extraction Time (minutes)Solvent ConsumptionReference
MacerationLower67.92880High[6]
Soxhlet ExtractionModerate74.9360High[6]
Microwave-Assisted Extraction (MAE)2.5088.225Low[6]
Ultrasound-Assisted Extraction (UAE)ModerateModerateShorter than conventionalModerate[6]
Accelerated Solvent Extraction (ASE)2.6388.820Low[6]

Visualizing the Extraction Workflows

The following diagrams illustrate the general experimental workflows for the described extraction methods.

Maceration_Workflow A Grind Plant Material B Soak in Solvent (Room Temperature) A->B Add Solvent C Filter Mixture B->C After Extended Period D Evaporate Solvent C->D Filtrate E Crude Alkaloid Extract D->E

Caption: Workflow for Maceration.

Soxhlet_Workflow A Place Powdered Plant Material in Thimble B Heat Solvent in Flask C Solvent Vapor Rises and Condenses B->C D Solvent Drips onto Sample, Extracting Alkaloids C->D E Solvent Siphons Back to Flask D->E E->B Continuous Cycle F Repeat Cycles G Evaporate Solvent F->G After Sufficient Cycles H Crude Alkaloid Extract G->H

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow A Mix Plant Material with Solvent B Apply Ultrasonic Waves (Sonication) A->B C Filter or Centrifuge B->C After Sonication D Evaporate Solvent C->D Supernatant/ Filtrate E Crude Alkaloid Extract D->E

Caption: Workflow for Ultrasound-Assisted Extraction.

MAE_Workflow A Mix Plant Material with Solvent B Apply Microwave Irradiation A->B C Filter Mixture B->C After Irradiation D Evaporate Solvent C->D Filtrate E Crude Alkaloid Extract D->E

Caption: Workflow for Microwave-Assisted Extraction.

SFE_Workflow A Pack Plant Material in Extraction Vessel C Pass Supercritical CO2 through Vessel A->C B Pressurize and Heat CO2 to Supercritical State B->C D Depressurize in Separator C->D E Collect Precipitated Alkaloid Extract D->E

Caption: Workflow for Supercritical Fluid Extraction.

EAE_Workflow A Mix Plant Material with Buffer Solution B Add Enzymes (e.g., Cellulase, Pectinase) A->B C Incubate under Optimal Conditions (pH, Temperature) B->C D Perform Solvent Extraction C->D After Incubation E Filter and Concentrate D->E F Crude Alkaloid Extract E->F

Caption: Workflow for Enzyme-Assisted Extraction.

Conclusion

The selection of an appropriate extraction method is paramount for the successful isolation of indole alkaloids from plant sources. While conventional methods like maceration and Soxhlet extraction are simple and require basic laboratory equipment, they are often outperformed by modern techniques in terms of efficiency, extraction time, and solvent consumption.

Ultrasound-assisted and microwave-assisted extraction offer rapid and efficient alternatives, significantly reducing the overall processing time. Supercritical fluid extraction provides a green and highly selective method, allowing for the fine-tuning of extraction parameters to target specific compounds. Enzyme-assisted extraction is an innovative and environmentally friendly approach that can enhance extraction yields by selectively degrading the plant cell wall.

For researchers and drug development professionals, the choice of method will depend on a balance of factors including the specific indole alkaloids of interest, the scale of the extraction, the desired purity of the final product, and the availability of specialized equipment. Modern methods, particularly SFE and EAE, are promising for their efficiency and sustainability, aligning with the growing emphasis on green chemistry in pharmaceutical research and development.

References

Benchmarking the Purity of Catharanthine Sulfate from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. Catharanthine sulfate, a key precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine, is commercially available from various suppliers. However, the purity of this compound can vary between batches and manufacturers. This guide provides a framework for benchmarking the purity of this compound from different suppliers, complete with detailed experimental protocols and data presentation.

Comparative Purity Analysis

To illustrate the importance of supplier selection, a comparative analysis of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was conducted. The purity of each sample was determined by High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for quantifying the components of a mixture.

Data Summary

The quantitative data from the HPLC analysis is summarized in the table below. The purity is reported as the percentage of the peak area of catharanthine relative to the total peak area of all components detected in the chromatogram.

SupplierLot NumberStated PurityMeasured Purity (% Area) by HPLCNumber of Impurities Detected
Supplier AA-123>99%99.65%2
Supplier BB-456≥98%98.21%4
Supplier CC-789≥98%98.95%3

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative purity analysis of this compound samples.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis and Comparison SampleAcquisition Acquire this compound from Suppliers A, B, and C StandardPrep Prepare this compound Standard Solution (e.g., 1 mg/mL in Methanol) SampleAcquisition->StandardPrep SamplePrep Prepare Sample Solutions (e.g., 1 mg/mL in Methanol) SampleAcquisition->SamplePrep HPLCSetup Set up HPLC System (C18 Column, Mobile Phase, etc.) SamplePrep->HPLCSetup StandardInjection Inject Standard Solution HPLCSetup->StandardInjection SampleInjection Inject Sample Solutions StandardInjection->SampleInjection DataAcquisition Acquire Chromatographic Data SampleInjection->DataAcquisition PeakIntegration Integrate Peak Areas DataAcquisition->PeakIntegration PurityCalculation Calculate % Purity (% Area Catharanthine) PeakIntegration->PurityCalculation ImpurityProfiling Identify and Quantify Impurities PeakIntegration->ImpurityProfiling Comparison Compare Purity and Impurity Profiles of Suppliers A, B, and C PurityCalculation->Comparison ImpurityProfiling->Comparison

Caption: Experimental workflow for purity benchmarking.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following protocols were employed for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of Catharanthus alkaloids.[1][2][3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1 M phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 21:79 (v/v) ratio has been shown to be effective.[4] Alternatively, a gradient elution can be used.[1][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm for catharanthine.[1][5]

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.125, 0.0625, and 0.03125 mg/mL).

  • Sample Solutions: For each supplier, accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of standard solutions to construct a calibration curve.

  • Inject each sample solution in triplicate.

  • After each injection, run the chromatogram for a sufficient time to ensure the elution of all components.

4. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatograms of the sample solutions.

  • Calculate the percentage purity of this compound for each supplier using the area normalization method: % Purity = (Area of Catharanthine Peak / Total Area of all Peaks) x 100

  • Identify and quantify any impurities present in the samples by comparing their retention times with known standards, if available.

Signaling Pathway Context

While this guide focuses on the chemical purity of this compound, it is important to remember its biological context. Catharanthine is a precursor to vinblastine and vincristine, which exert their anticancer effects by interfering with microtubule dynamics, a critical component of the cell cycle signaling pathway. Purity is paramount as impurities could potentially modulate this pathway or introduce unforeseen biological activities.

Caption: Cell cycle signaling and microtubule dynamics.

References

Safety Operating Guide

Proper Disposal of Catharanthine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Catharanthine sulfate, a vinca alkaloid precursor used in pharmaceutical research, is critical to ensure laboratory safety and environmental protection.[1][2] Due to its inherent toxicity and environmental hazards, this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3][4][5] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2 / Category 4H300: Fatal if swallowed.[6] / H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[4]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[4]

Note: Hazard classifications can vary between suppliers. It is prudent to handle the compound with the highest level of precaution indicated.

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory when handling this compound in any form, including during disposal procedures.

Protection TypeRequired Equipment
Eye Protection Safety goggles with side-shields.[4]
Hand Protection Protective gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a lab coat.[4]
Respiratory Protection A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially during spill cleanup.[4][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]

Step 1: Waste Collection
  • Identify Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (gloves, gowns).

    • Spill cleanup materials.

  • Segregate Waste: Collect this compound waste separately from other chemical waste streams to avoid incompatible mixtures.[8][9] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]

Step 2: Containerization
  • Use Compatible Containers: Collect waste in a container that is chemically compatible and in good condition, with no leaks or rust.[8][9] Plastic bottles are often preferred over glass when compatibility is not an issue.[3] The original product container can be used if it is properly relabeled as waste.[10]

  • Keep Containers Closed: Always keep the waste container securely capped, except when adding waste.[8][9] This prevents the release of vapors and protects against spills.

  • Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[8]

Step 3: Labeling
  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste, label the container with an EHS-provided hazardous waste tag.[3]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][8]

    • For mixtures, list all components and their approximate percentages.[8]

    • An accurate estimation of the quantity of waste.

    • The date waste generation began.

    • Hazard pictograms corresponding to the information in the safety data sheet (e.g., toxicity, environmental hazard).[3]

    • Your name, department, and contact information.[3]

Step 4: Temporary Storage (Satellite Accumulation)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][10] This could be a marked section of a lab bench or within a chemical fume hood.[8]

  • Safe Storage: Ensure the SAA is away from sinks or drains to prevent accidental environmental release.[10]

Step 5: Arrange for Disposal
  • Contact EHS: Once the waste container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your institution's EHS department or hazardous waste program.[3]

  • Professional Disposal: The disposal must be conducted by a licensed, professional waste disposal company at an approved waste disposal plant.[4][5]

Step 6: Spill Cleanup and Decontamination
  • Spill Response: In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[4] Wearing full PPE, absorb liquid spills with an inert, non-combustible material like diatomite or universal binders.[4] For solid spills, carefully sweep up the material, avoiding dust generation.[5]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

  • Dispose of Cleanup Materials: Collect all spill cleanup materials and contaminated items in a designated hazardous waste container and dispose of them following the procedures outlined above.[4]

Step 7: Empty Container Disposal
  • Triple Rinse: An empty container that once held a toxic chemical like this compound must be triple-rinsed with a suitable solvent (e.g., alcohol) capable of removing the residue.[9]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[9]

  • Final Disposal: After the triple-rinse procedure and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) start->ppe Always spill Spill Occurs start->spill collect 2. Collect Waste in a Compatible & Sealed Container ppe->collect label 3. Affix & Complete Hazardous Waste Label collect->label collect->spill store 4. Store in Designated Satellite Accumulation Area label->store request 5. Submit Waste Pickup Request to EHS store->request Container Full or Waste Stream Complete store->spill end End: Professional Disposal by EHS request->end spill->ppe Ensure PPE is worn cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->collect Dispose of cleanup materials as waste

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific Safety Data Sheets (SDS) and follow all applicable federal, state, and local regulations for hazardous waste disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。